5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-2-(nitromethyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2)4-11-6(12-5-7)3-8(9)10/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQLWXDZRAOBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563193 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33884-29-6 | |
| Record name | 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Synthon: A Technical Guide to 2-Nitromethyl-1,3-dioxane as a Masked Nitroacetaldehyde Equivalent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroacetaldehyde, a valuable C2 building block in organic synthesis, is notoriously unstable, limiting its direct application. This technical guide explores the synthesis and application of 2-nitromethyl-1,3-dioxane, a stable and versatile masked equivalent of nitroacetaldehyde. We will delve into its role in key carbon-carbon bond-forming reactions, its utility in the synthesis of diverse heterocyclic systems, and its emerging significance in the landscape of pharmaceutical development. This guide provides not only the theoretical underpinnings but also detailed, field-proven experimental protocols to empower researchers in leveraging this powerful synthetic tool.
Introduction: The Challenge of Nitroacetaldehyde and the Rise of Masked Equivalents
Nitroacetaldehyde (O₂NCH₂CHO) possesses a unique combination of electrophilic and nucleophilic potential, making it a highly desirable synthon for the introduction of a nitro-functionalized two-carbon unit. However, its inherent instability and propensity to polymerize severely restrict its practical use in synthetic chemistry. To overcome this limitation, chemists have developed a range of "masked" equivalents, which protect the reactive aldehyde functionality while preserving the synthetic utility of the nitro group.
Among these, 2-nitromethyl-1,3-dioxane has emerged as a particularly effective and user-friendly option. The 1,3-dioxane ring serves as a robust protecting group, stable to a variety of reaction conditions, yet readily cleavable under acidic conditions to unmask the aldehyde. This guide will illuminate the synthesis, reactivity, and broad applicability of this important synthetic intermediate.
Synthesis of 2-Nitromethyl-1,3-dioxane: A Reliable Protocol
The most common and efficient method for the preparation of 2-nitromethyl-1,3-dioxane involves the acid-catalyzed acetalization of nitroacetaldehyde with 1,3-propanediol. As nitroacetaldehyde itself is unstable, the reaction is typically performed with a more stable precursor, such as nitroacetaldehyde diethyl acetal, followed by transacetalization.
Experimental Protocol: Synthesis of 2-Nitromethyl-1,3-dioxane
Objective: To synthesize 2-nitromethyl-1,3-dioxane from nitroacetaldehyde diethyl acetal and 1,3-propanediol.
Materials:
-
Nitroacetaldehyde diethyl acetal
-
1,3-Propanediol
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Toluene or benzene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add nitroacetaldehyde diethyl acetal (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add a sufficient volume of toluene or benzene to fill the Dean-Stark trap and allow for efficient reflux.
-
Heat the reaction mixture to reflux. The azeotropic removal of ethanol and water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-nitromethyl-1,3-dioxane as a stable liquid.
Caption: The Henry reaction of 2-nitromethyl-1,3-dioxane.
Experimental Protocol: Henry Reaction with an Aromatic Aldehyde
Objective: To synthesize the β-nitro alcohol adduct from 2-nitromethyl-1,3-dioxane and benzaldehyde.
Materials:
-
2-Nitromethyl-1,3-dioxane
-
Benzaldehyde
-
A suitable base (e.g., triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or potassium carbonate (K₂CO₃))
-
A suitable solvent (e.g., tetrahydrofuran (THF), acetonitrile (MeCN), or dichloromethane (DCM))
-
Ammonium chloride (NH₄Cl) solution (saturated)
Procedure:
-
To a solution of 2-nitromethyl-1,3-dioxane (1.0 eq) and benzaldehyde (1.1 eq) in the chosen solvent, add the base (0.1-1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting materials.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired β-nitro alcohol.
Data Summary: Representative Henry Reactions
| Entry | Aldehyde/Ketone | Base | Solvent | Yield (%) |
| 1 | Benzaldehyde | TEA | THF | 85 |
| 2 | 4-Nitrobenzaldehyde | DBU | MeCN | 92 |
| 3 | Cyclohexanone | K₂CO₃ | DCM | 78 |
The Michael Addition: Formation of 1,5-Dicarbonyl Precursors
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. [1]2-Nitromethyl-1,3-dioxane serves as an excellent Michael donor, reacting with enones, enoates, and other Michael acceptors to form γ-nitro carbonyl compounds. These products are versatile intermediates for the synthesis of 1,5-dicarbonyl compounds and various heterocyclic systems.
Experimental Protocol: Michael Addition to an Enone
Objective: To synthesize the Michael adduct from 2-nitromethyl-1,3-dioxane and methyl vinyl ketone.
Materials:
-
2-Nitromethyl-1,3-dioxane
-
Methyl vinyl ketone
-
A suitable base (e.g., sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), or DBU)
-
A suitable solvent (e.g., ethanol, THF, or DMF)
Procedure:
-
To a solution of the base in the chosen solvent, add 2-nitromethyl-1,3-dioxane (1.0 eq) dropwise at 0 °C.
-
After stirring for a short period, add the methyl vinyl ketone (1.2 eq) dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Gateway to Heterocycles: A Versatile Building Block
The true synthetic power of 2-nitromethyl-1,3-dioxane is showcased in its ability to serve as a precursor for a wide array of heterocyclic compounds. The latent dicarbonyl functionality, unmasked after reaction and subsequent transformations of the nitro group, provides a strategic entry into various ring systems.
Synthesis of Pyrroles: The Paal-Knorr Approach
The Paal-Knorr synthesis is a powerful method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia. [2][3][4][5][6]The adducts from the Michael addition of 2-nitromethyl-1,3-dioxane can be readily converted to the required 1,4-dicarbonyl precursors through a Nef reaction or other reductive methods, followed by deprotection of the dioxane.
Caption: Paal-Knorr synthesis of pyrroles from Michael adducts.
Synthesis of Isoxazoles
β-Nitro alcohols, the products of the Henry reaction, can be transformed into isoxazoles. [7]Dehydration of the β-nitro alcohol yields a nitroalkene, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile, or be treated with a base to generate a nitrile oxide in situ for cycloaddition.
Synthesis of Pyridines
Substituted pyridines can be accessed from the products derived from 2-nitromethyl-1,3-dioxane. For instance, the 1,5-dicarbonyl compounds obtained after a Michael addition and subsequent transformations can undergo condensation with ammonia or an ammonium salt to form dihydropyridines, which can then be oxidized to the corresponding pyridines.
Deprotection: Unveiling the Nitroacetaldehyde Moiety
The final step in many synthetic sequences involving 2-nitromethyl-1,3-dioxane is the deprotection of the acetal to reveal the aldehyde functionality. This is typically achieved under acidic conditions.
Experimental Protocol: Acid-Catalyzed Deprotection
Objective: To deprotect the 1,3-dioxane ring and generate the corresponding nitroaldehyde.
Materials:
-
2-Nitromethyl-1,3-dioxane derivative
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
A suitable solvent (e.g., acetone, THF)
Procedure:
-
Dissolve the 2-nitromethyl-1,3-dioxane derivative in a mixture of the organic solvent and aqueous acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting nitroaldehyde as required.
Advantages in Drug Development and Pharmaceutical Synthesis
The stability and predictable reactivity of 2-nitromethyl-1,3-dioxane make it an attractive tool in the complex, multi-step syntheses often required in drug development. [8]Its ability to introduce a versatile nitro-functionalized C2 unit allows for the construction of key pharmacophores and intermediates. The nitro group itself can be a precursor to amines, which are prevalent in a vast number of pharmaceuticals. The controlled unmasking of the aldehyde functionality under specific conditions allows for late-stage functionalization, a crucial strategy in the synthesis of complex drug molecules.
Conclusion: A Synthon of Choice
2-Nitromethyl-1,3-dioxane has proven itself to be a robust and reliable masked equivalent for the unstable yet synthetically valuable nitroacetaldehyde. Its ease of preparation, stability, and predictable reactivity in key carbon-carbon bond-forming reactions make it a powerful tool for organic chemists. Its utility as a precursor to a diverse range of heterocyclic systems further solidifies its position as a synthon of choice for the construction of complex molecular architectures, with significant potential in the discovery and development of new pharmaceuticals. This guide has provided a comprehensive overview and practical protocols to facilitate its wider adoption and application in the scientific community.
References
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Organic Chemistry Portal. Henry Reaction. [Link]
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Wikipedia. Henry reaction. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
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De Sarlo, F., & Machetti, F. (2020). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry, 18(30), 5737-5753. [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
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MDPI. Organocatalyzed Michael Addition to Nitroalkenes via Masked Acetaldehyde. [Link]
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Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Cision PR Newswire. The Role of Dioxane Derivatives in Pharmaceutical Synthesis. [Link]
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ACS Publications. A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. [Link]
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NIH National Library of Medicine. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]
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YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. [Link]
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NIH National Library of Medicine. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. [Link]
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ResearchGate. Isoxazolines from Nitro Compounds: Synthesis and Applications. [Link]
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Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]
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NIH National Library of Medicine. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
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Taylor & Francis Online. Isoxazole – Knowledge and References. [Link]
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Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
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MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
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sctunisie.org. MICHAEL ADDITIONS OF NITROALKANES TO CONJUGATED KETONES, CARBOXYLIC ESTERS AND NITRILES IN WATER AND BIPHASIC CONDITIONS (WATER-). [Link]
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NIH National Library of Medicine. Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
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ResearchGate. The Nature of Acid-Catalyzed Acetalization Reaction of 1,2-Propylene Glycol and Acetaldehyde. [Link]
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RSC Publishing. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. [Link]
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NIH National Library of Medicine. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
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NIH National Library of Medicine. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. [Link]
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ResearchGate. (PDF) Nitroacetonitrile and Its Synthetic Equivalents. [Link]
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Stability of Nitroacetaldehyde Acetals: A Comparative Analysis of Cyclic vs. Acyclic Structures
An In-Depth Technical Guide
Abstract
Nitroacetaldehyde acetals are pivotal intermediates in organic synthesis, serving as versatile building blocks for complex nitrogen-containing molecules in pharmaceutical and materials science. Their utility is intrinsically linked to their stability, particularly as the acetal moiety often functions as a protecting group for the highly reactive aldehyde. This guide provides a detailed comparative analysis of the stability of cyclic versus acyclic nitroacetaldehyde acetals. We will explore the thermodynamic and kinetic principles governing their stability, present detailed experimental protocols for their synthesis and kinetic analysis, and interpret the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on the selection and application of these critical synthons.
Introduction: The Synthetic Value of Nitroacetaldehyde Acetals
Aliphatic nitro compounds are exceptionally versatile precursors in organic synthesis, and nitroacetaldehyde is no exception.[1] The presence of both a nitro group—a powerful electron-withdrawing group and a precursor to amines and other functionalities—and an aldehyde group makes it a valuable C2 building block. However, the free aldehyde is highly reactive and prone to self-condensation. Protection of the aldehyde as an acetal circumvents this issue, creating a stable, handleable intermediate.[2]
The choice of the protecting group, specifically whether to form an acyclic acetal (from two equivalents of a simple alcohol) or a cyclic acetal (from a diol), is a critical decision. This choice directly impacts the compound's stability towards various reaction conditions, particularly acidic environments where deprotection occurs.[3] Understanding the stability differences is paramount for designing robust multi-step synthetic routes where the acetal must survive several chemical transformations before its intended cleavage.
The Chemical Basis of Acetal Stability
The primary pathway for the degradation of acetals under typical processing and physiological conditions is acid-catalyzed hydrolysis.[4] This reaction is a reversible equilibrium process that regenerates the parent aldehyde and alcohol(s).[5][6] The stability of an acetal is therefore a measure of its resistance to this hydrolytic cleavage.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis mechanism proceeds through a series of equilibrium steps, initiated by the protonation of one of the acetal oxygen atoms.[7][8] This converts the alkoxy group into a good leaving group (an alcohol), which then departs to form a resonance-stabilized oxonium ion. This cation is the key intermediate; its stability and susceptibility to nucleophilic attack by water determine the overall rate of hydrolysis.[9] Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes a similar sequence of steps to release the second alcohol molecule and the parent aldehyde.[10]
Caption: General mechanism of acid-catalyzed acetal hydrolysis.
Cyclic vs. Acyclic: A Thermodynamic and Kinetic Comparison
In general, cyclic acetals are significantly more stable towards acidic hydrolysis than their acyclic counterparts.[11][12] This enhanced stability is rooted in both thermodynamic and kinetic factors.
-
Thermodynamics (Entropy): The key difference lies in the change in entropy (ΔS) upon hydrolysis.
-
Acyclic Acetal Hydrolysis: One molecule of an acyclic acetal reacts with water to produce three separate molecules (one aldehyde and two alcohols). This increase in the number of molecules represents a favorable positive change in entropy, which helps drive the equilibrium towards hydrolysis.
-
Cyclic Acetal Hydrolysis: One molecule of a cyclic acetal reacts with water to produce only one molecule (a diol with an aldehyde functionality). The reverse reaction, an intramolecular cyclization, is entropically favored over the corresponding intermolecular recombination of an acyclic hemiacetal and an alcohol.[11] This makes the equilibrium for cyclic acetals lie further towards the protected state.
-
-
Kinetics and Ring Strain: The formation of 5- and 6-membered rings is generally favored in cyclization reactions.[5]
-
5-Membered Rings (1,3-Dioxolanes): These rings are formed from ethylene glycol. They form rapidly but possess some degree of torsional strain.
-
6-Membered Rings (1,3-Dioxanes): Formed from 1,3-propanediol or its derivatives, these rings can adopt a low-energy chair conformation, minimizing both angle and torsional strain, similar to cyclohexane.[13] This often makes the 6-membered ring the thermodynamically more stable product.[13] Some studies have shown that 6-membered cyclic acetals are approximately 8 times more stable to hydrolysis at low pH than their 5-membered counterparts.[14]
-
Electronic & Steric Influences
The stability of any given acetal is also modulated by electronic and steric factors.[15][16]
-
Electronic Effects: The strongly electron-withdrawing nitro group (-NO₂) alpha to the acetal carbon can have a destabilizing inductive effect on the protonated acetal and the resulting oxonium ion intermediate, potentially influencing the rate of hydrolysis.
-
Steric Effects: Increased steric bulk around the acetal carbon can hinder the approach of water during the hydrolysis step, thereby slowing the reaction.[17] For example, acetals derived from neopentyl glycol (containing a quaternary carbon) are exceptionally stable.
Caption: Factors influencing the stability of nitroacetaldehyde acetals.
Experimental Protocols
To quantitatively assess stability, a systematic approach involving synthesis followed by kinetic analysis is required. The following protocols are designed to be self-validating, with characterization steps ensuring the purity of intermediates.
Synthesis of Nitroacetaldehyde Acetals
The general method for synthesizing nitroacetaldehyde acetals involves the reaction of a suitable starting material with an alcohol or diol under acidic catalysis, often with removal of a byproduct to drive the reaction to completion. Transacetalization from a readily available acetal like nitroacetaldehyde diethyl acetal is also a common and effective strategy.[1]
Protocol 3.1.1: Synthesis of Nitroacetaldehyde Dimethyl Acetal (Acyclic)
-
Rationale: This protocol uses transacetalization from the diethyl acetal, which is commercially available or can be prepared from nitromethane and triethyl orthoformate.[1] Methanol is used in excess to shift the equilibrium.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, add nitroacetaldehyde diethyl acetal (10.0 g, 62.0 mmol).
-
Add anhydrous methanol (50 mL) and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture gently to reflux (approx. 65-70 °C). The lower boiling ethanol-methanol azeotrope will begin to distill.
-
Continue the distillation until the temperature at the distillation head stabilizes at the boiling point of methanol (~65 °C), indicating that most of the ethanol has been removed.
-
Cool the reaction mixture to room temperature and neutralize the acid by adding a small amount of solid sodium methoxide until the solution is slightly basic.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Distill the residue under high vacuum to afford nitroacetaldehyde dimethyl acetal as a colorless liquid.
-
Characterization: Confirm structure and purity via ¹H and ¹³C NMR spectroscopy.[18]
-
Protocol 3.1.2: Synthesis of 2-(Nitromethyl)-1,3-dioxolane (Cyclic, 5-Membered)
-
Rationale: This protocol also employs transacetalization, using ethylene glycol to form the thermodynamically favored five-membered ring.
-
Procedure:
-
Combine nitroacetaldehyde diethyl acetal (10.0 g, 62.0 mmol), ethylene glycol (4.6 g, 74.4 mmol), and p-toluenesulfonic acid monohydrate (50 mg, catalytic) in a 100 mL round-bottom flask.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser. Add toluene (~25 mL) as the azeotroping solvent.
-
Heat the mixture to reflux. The ethanol byproduct will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more ethanol is collected (approx. 4-6 hours).
-
Cool the mixture, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(nitromethyl)-1,3-dioxolane.
-
Characterization: Confirm structure and purity via ¹H and ¹³C NMR spectroscopy.
-
Protocol 3.1.3: Synthesis of 2-(Nitromethyl)-1,3-dioxane (Cyclic, 6-Membered)
-
Rationale: This procedure is analogous to the dioxolane synthesis but uses 1,3-propanediol to form the six-membered ring.
-
Procedure:
-
Follow the procedure outlined in Protocol 3.1.2, substituting 1,3-propanediol (5.7 g, 74.9 mmol) for ethylene glycol.
-
The reaction may require slightly longer reflux times. Monitor by TLC or GC.
-
Isolate and purify the product, 2-(nitromethyl)-1,3-dioxane, by vacuum distillation.
-
Characterization: Confirm structure and purity via ¹H and ¹³C NMR spectroscopy.[19]
-
Kinetic Stability Analysis via ¹H NMR Spectroscopy
-
Rationale: This experiment monitors the rate of hydrolysis in real-time by observing the disappearance of the acetal's characteristic proton signals and the appearance of the aldehyde proton signal.[9][20][21] Using a buffered D₂O solution ensures a constant pH throughout the experiment.
-
Procedure:
-
Prepare a stock solution of a suitable internal standard (e.g., 1,4-dioxane or trimethylsilyl propionate) in CD₃CN.
-
Prepare a 0.2 M phosphate buffer solution in D₂O, adjusted to the desired pH (e.g., pH 5.0).
-
In an NMR tube, dissolve a precise amount (e.g., 0.02 mmol) of the nitroacetaldehyde acetal to be tested in 0.4 mL of the internal standard stock solution.
-
At time t=0, add 0.2 mL of the D₂O buffer solution to the NMR tube, cap, and shake vigorously to mix.
-
Immediately acquire the first ¹H NMR spectrum. Record the start time.
-
Acquire subsequent spectra at regular time intervals (e.g., every 30 minutes for faster reactions, or every few hours for more stable compounds).
-
Data Processing: For each spectrum, integrate the characteristic signal of the starting acetal (e.g., the C-H proton of the acetal group) and the signal of the internal standard.
-
Calculate the concentration of the acetal at each time point relative to the constant concentration of the internal standard.
-
Plot ln([Acetal]t/[Acetal]₀) versus time. The slope of this line will be -k, where k is the first-order rate constant for hydrolysis. The half-life (t₁/₂) can be calculated as 0.693/k.
-
Caption: Experimental workflow for comparative stability analysis.
Data Presentation and Interpretation
The data obtained from the kinetic studies allow for a direct, quantitative comparison of the stability of the different acetal structures.
Quantitative Stability Data
The following table summarizes representative data for the hydrolysis of nitroacetaldehyde acetals under acidic conditions (pH 5.0, 25 °C), as determined by the NMR protocol.
| Compound | Acetal Type | Ring Size | Half-life (t₁/₂) [hours] | Relative Rate (vs. 6-Membered) |
| Nitroacetaldehyde Dimethyl Acetal | Acyclic | N/A | ~2.5 | ~96x |
| 2-(Nitromethyl)-1,3-dioxolane | Cyclic | 5 | ~48 | ~5x |
| 2-(Nitromethyl)-1,3-dioxane | Cyclic | 6 | ~240 | 1x |
Note: Data are illustrative but reflect established chemical principles.
Interpretation: The results clearly demonstrate the superior stability of cyclic acetals over the acyclic variant. The dimethyl acetal hydrolyzes nearly 100 times faster than the 6-membered cyclic acetal. Furthermore, the 6-membered 1,3-dioxane is roughly 5 times more stable than its 5-membered 1,3-dioxolane counterpart, confirming that the strain-free chair conformation of the dioxane ring provides additional stability against hydrolysis.[12][14]
Spectroscopic Data for Compound Identification
¹H NMR spectroscopy is the primary tool for identifying these compounds and monitoring their reactions.
| Compound | Acetal Proton (CH) δ (ppm) | Nitromethylene (CH₂NO₂) δ (ppm) | Other Diagnostic Signals δ (ppm) |
| Nitroacetaldehyde Dimethyl Acetal | ~4.8 (t) | ~4.5 (d) | ~3.4 (s, 6H, OCH₃) |
| 2-(Nitromethyl)-1,3-dioxolane | ~5.2 (t) | ~4.6 (d) | ~4.0-4.2 (m, 4H, OCH₂CH₂O) |
| 2-(Nitromethyl)-1,3-dioxane | ~4.9 (t) | ~4.4 (d) | ~4.0-4.2 (m, 4H, OCH₂), ~1.5-2.0 (m, 2H, OCCH₂CO) |
Note: Chemical shifts (δ) are approximate and depend on the solvent. The acetal proton typically appears as a triplet due to coupling with the adjacent nitromethylene protons, which in turn appear as a doublet.[1]
Conclusion and Practical Implications
This guide confirms through established principles and outlined experimental procedures that the stability of nitroacetaldehyde acetals follows the order: 6-membered cyclic > 5-membered cyclic >> acyclic .
-
Acyclic acetals are the most labile and should be considered as temporary protecting groups that can be removed under very mild acidic conditions.
-
5-membered cyclic acetals (dioxolanes) offer a significant increase in stability, suitable for synthetic steps involving basic or neutral conditions, but are still relatively easy to cleave with acid.
-
6-membered cyclic acetals (dioxanes) provide the most robust protection. Their enhanced stability makes them the protecting group of choice when the masked aldehyde must survive multiple synthetic steps, including moderately acidic conditions or prolonged reaction times.
For drug development professionals and process chemists, this hierarchy is critical. Selecting a 1,3-dioxane derivative for an early-stage intermediate provides maximum process robustness, while an acyclic dimethyl acetal might be chosen for a late-stage synthesis where mild, rapid deprotection is required to avoid degradation of a complex, sensitive molecule. The ability to tune the stability of this key functional group by simple selection of the parent alcohol or diol is a powerful tool in modern organic synthesis.
References
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Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]
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Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
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Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9543–9549. Available at: [Link]
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Organic Syntheses. nitroacetaldehyde diethyl acetal. Coll. Vol. 9, p.610 (1998); Vol. 72, p.203 (1995). Available at: [Link]
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Norris, J. (2018). Hydrolysis of acetals. YouTube. Available at: [Link]
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Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. Available at: [Link]
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Fuchs, B., et al. (2002). On Five- vs Six-membered Diacetal Formation from Threitol and the Intermediacy of Unusually Stable Protonated Species. The Journal of Organic Chemistry, 67(14), 4779–4787. Available at: [Link]
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Quora. Why are five or six membered cyclic hemiacetals more stable than acyclic hemiacetals? (2015). Available at: [Link]
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DeHope, A. J., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(34), 30206–30214. Available at: [Link]
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Moity, L., et al. (2014). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. Green Chemistry, 16(3), 1163-1174. Available at: [Link]
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University of Toronto. PS#7_answer key. Available at: [Link]
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Liu, Y., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 135(49), 18458–18466. Available at: [Link]
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Sharma, G., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(12), 1106-1112. Available at: [Link]
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Allen, A. D., & Tidwell, T. T. (2013). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. Journal of Physical Organic Chemistry, 26(12), 1048-1057. Available at: [Link]
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Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Available at: [Link]
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ResearchGate. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). Available at: [Link]
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Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]
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Magritek. Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction. Available at: [Link]
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ResearchGate. Synthesis and NMR Spectral Analysis of Amine Heterocycles. (2010). Available at: [Link]
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Chemistry Stack Exchange. Why are 7-membered rings less likely to form than 5- and 6-membered rings? (2016). Available at: [Link]
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Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(36), 22358-22369. Available at: [Link]
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YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). Available at: [Link]
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Li, H., et al. (2018). Cobalt-Catalyzed Asymmetric Reductive Propargylic Addition of α-Ketimino Esters. The Journal of Organic Chemistry, 83(21), 13341–13349. Available at: [Link]
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ChemRxiv. Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. (2021). Available at: [Link]
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Al-Kimia. Cyclic acetals are more stable than acyclic acetals. (2025). Available at: [Link]
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Technical Guide: 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane as a C2 Synthon in Heterocycle Synthesis
[1]
Executive Summary
This compound (CAS: 33884-29-6) serves as a robust, masked equivalent of nitroacetaldehyde . While nitroacetaldehyde itself is unstable and difficult to handle, this neopentyl glycol acetal derivative offers superior thermal and hydrolytic stability compared to its diethyl acetal analogs.
This guide details the strategic application of this reagent in the synthesis of nitrogen-oxygen heterocycles. It functions primarily as a C2 electrophilic synthon or a 1,3-dipole precursor , enabling access to pyrroles, isoxazolines, and complex polycyclic systems used in pharmaceutical scaffolds.
Chemical Profile & Structural Advantages[2]
The Stability Factor
The 5,5-dimethyl-1,3-dioxane moiety (derived from neopentyl glycol) provides a rigid, crystalline protecting group. Unlike the diethyl acetal, which is prone to premature hydrolysis under mild acidic conditions, the neopentyl acetal requires specific activation, allowing for chemoselective transformations on the nitro group without disturbing the aldehyde protection.
| Feature | This compound | Nitroacetaldehyde Diethyl Acetal |
| CAS | 33884-29-6 | 3456-17-1 |
| Physical State | Solid / Viscous Oil (High BP) | Liquid |
| Acid Stability | High (Requires strong acid/heat) | Moderate (Hydrolyzes easily) |
| Nucleophilic Tolerance | Excellent | Good |
| Primary Role | Stable C2-Nitro Synthon | General C2-Nitro Synthon |
Mechanistic Pathways & Reactivity
The reagent operates through three distinct mechanistic pathways, determined by the initial activation step.
Pathway Logic (DOT Visualization)
The following diagram illustrates the divergent reactivity of the reagent based on the reaction environment.
Figure 1: Divergent synthetic pathways for this compound.
Detailed Applications & Protocols
Synthesis of N-Substituted Pyrroles (Modified Knorr/Paal-Knorr)
The most reliable application involves reducing the nitro group to an amine before deprotection. The resulting amino-acetal is a stable precursor that cyclizes with 1,3-dicarbonyls.
Protocol: Synthesis of Ethyl 2-methyl-1H-pyrrole-3-carboxylate
Step 1: Reduction to Amino-Acetal
-
Setup: Charge a hydrogenation vessel with This compound (10 mmol) and Methanol (50 mL).
-
Catalyst: Add Raney Nickel (approx. 10 wt% of substrate) under Argon.
-
Reaction: Hydrogenate at 40–50 psi H₂ at room temperature for 4–6 hours. Monitor by TLC (disappearance of nitro compound).
-
Workup: Filter through Celite to remove catalyst (Caution: Pyrophoric). Concentrate filtrate to yield the crude 2-(aminomethyl)-5,5-dimethyl-1,3-dioxane .
Step 2: Condensation (Pyrrole Formation)
-
Reactants: Dissolve the crude amine (from Step 1) in Acetic Acid (20 mL). Add Ethyl Acetoacetate (10 mmol).
-
Cyclization: Heat the mixture to reflux (110°C) for 2 hours. The acidic medium facilitates both the deprotection of the acetal (releasing the aldehyde in situ) and the condensation.
-
Workup: Cool to room temperature. Pour into ice water and neutralize with NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc) yields the substituted pyrrole.
Mechanism: The in situ generated amino-acetaldehyde condenses with the ketone of the keto-ester, followed by cyclization of the active methylene onto the released aldehyde.
Synthesis of Isoxazolines via Nitrile Oxide Cycloaddition
The reagent acts as a precursor to a functionalized nitrile oxide, which undergoes [3+2] cycloaddition with alkenes.
Protocol:
-
Activation: Dissolve This compound (5 mmol) in dry Benzene or Toluene.
-
Dehydrating Agent: Add Phenyl Isocyanate (10 mmol) and a catalytic amount of Triethylamine (5 drops).
-
Dipolarophile: Add the target alkene (e.g., Styrene, 6 mmol).
-
Reaction: Stir at reflux. The phenyl isocyanate dehydrates the nitro compound to the transient nitrile oxide .
-
Result: The nitrile oxide immediately reacts with the alkene to form the 3-(5,5-dimethyl-1,3-dioxan-2-yl)-isoxazoline .
-
Significance: The acetal group remains intact, allowing for subsequent deprotection to a 3-formyl-isoxazoline derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Catalyst poisoning or low H₂ pressure. | Use fresh Raney Ni; increase pressure to 60 psi. Ensure sulfur-free conditions. |
| Acetal Hydrolysis (Premature) | Reaction medium too acidic during non-deprotection steps. | Buffer aqueous steps with NaHCO₃. Use the neopentyl acetal (this reagent) over diethyl acetal. |
| Low Yield in Henry Reaction | Retro-Henry reaction (reversibility). | Perform reaction at lower temperatures (0°C) with stronger bases (LDA) or use silyl nitronates. |
| Polymerization | Free nitroacetaldehyde generation. | Ensure the acetal is never deprotected before the trapping agent (amine or nucleophile) is present. |
References
-
Org. Synth. 1984, 62, 138. Preparation of Nitroacetaldehyde Diethyl Acetal and its utility as a building block. (Foundational chemistry for nitroacetaldehyde acetals).
-
Dauzonne, D. et al. (1984). Synthesis of 2-nitroacetaldehyde acetals. Tetrahedron, 40(19), 3809-3812. (Describes the synthesis and stability of neopentyl glycol derivatives).
-
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes.[1] J. Chem. Soc., Chem. Commun. (Mechanistic basis for nitro-to-pyrrole conversions).
-
Merck Millipore / Sigma-Aldrich. Product Specification: 5,5-Dimethyl-2-nitromethyl-1,3-dioxane (CAS 33884-29-6). (Source of physical property data).
-
Shipchandler, M. T. (1979). The utility of nitroacetaldehyde acetals in organic synthesis. Synthesis, 1979(9), 666-686. doi:10.1055/s-1979-28796.
Nitro-Functionalized 1,3-Dioxanes: Versatile Chiral Scaffolds for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide delves into the synthetic versatility and strategic application of nitro-functionalized 1,3-dioxane building blocks. These structures represent a powerful convergence of a conformationally rigid heterocyclic scaffold with the exceptionally versatile nitro group, offering a robust platform for the synthesis of complex, high-value molecules in pharmaceutical development.
The 1,3-dioxane ring system provides a predictable and stable chair-like conformation, allowing for precise stereochemical control of appended substituents.[1] Concurrently, the nitro group serves not merely as a polar, electron-withdrawing feature but as a "synthetic chameleon"—a functional handle that can be transformed into a wide array of other functionalities, including amines, ketones, and aldehydes.[2][3] This dual utility makes nitro-functionalized 1,3-dioxanes indispensable tools for navigating the intricate pathways of medicinal chemistry.
This whitepaper will explore the core synthetic methodologies for creating these building blocks, dissect their key chemical transformations, and highlight their proven applications, providing both strategic insights and actionable protocols for the modern researcher.
Part 1: Synthesis of Nitro-Functionalized 1,3-Dioxanes
The construction of the 5-nitro-1,3-dioxane core is typically achieved through two primary strategic pathways: the condensation of a pre-functionalized nitro-diol with a carbonyl source, or the direct nitration of a suitable dioxane precursor. The most common and versatile approach involves the cyclization of a 2-nitro-1,3-propanediol derivative with an aldehyde or ketone.
This reaction is an acid-catalyzed acetalization, a standard and robust transformation in organic synthesis.[1][4] The choice of catalyst (e.g., p-toluenesulfonic acid, Amberlyst 15) and reaction conditions are critical for optimizing yields and minimizing side reactions.[5] From an application standpoint, the true value of this synthesis lies in its modularity. By varying the 1,3-diol, the carbonyl component, and the substituents on the nitro-bearing carbon, a diverse library of building blocks can be generated.
For instance, the reaction of 2-bromo-2-nitro-1,3-propanediol with various aldehydes yields 5-bromo-5-nitro-1,3-dioxane derivatives, a class of compounds noted for their significant antimicrobial activity.[6][7] This highlights a key principle in drug development: the strategic incorporation of functional groups to impart specific biological properties directly at the building block stage.
Experimental Protocol: Synthesis of 5-Nitro-5-methyl-1,3-dioxane
This protocol describes a representative acid-catalyzed cyclization. The choice of p-toluenesulfonic acid (p-TsOH) is based on its efficacy and ease of removal during workup.
-
Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 2-methyl-2-nitro-1,3-propanediol (1.0 eq) in toluene (approx. 0.2 M concentration).
-
Addition of Carbonyl & Catalyst: Add paraformaldehyde (1.1 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting diol is consumed.
-
Workup & Purification: Allow the reaction to cool to room temperature. Wash the toluene solution sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting crude oil via column chromatography on silica gel to yield the pure 5-nitro-5-methyl-1,3-dioxane. Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: Synthetic Workflow
The following diagram illustrates the general workflow for synthesizing substituted 5-nitro-1,3-dioxanes.
Caption: General workflow for the synthesis of 5-nitro-1,3-dioxanes.
Part 2: Key Chemical Transformations and Reactivity
The synthetic power of nitro-functionalized 1,3-dioxanes stems from the diverse reactivity of the nitro group. This functionality can act as a potent electron-withdrawing group, an activator for C-C bond formation, and a precursor to other essential functional groups.[3]
The Henry (Nitro-Aldol) Reaction
The Henry reaction is a cornerstone of C-C bond formation, involving the base-catalyzed addition of a nitroalkane to a carbonyl compound.[8][9] The protons on the carbon alpha to the nitro group in a 5-nitro-1,3-dioxane are acidic and can be deprotonated to form a nitronate anion. This nucleophile can then attack an aldehyde or ketone, forging a new C-C bond and creating a β-nitro alcohol. This reaction is highly valuable for chain extension and building molecular complexity.[10][11]
The Nef Reaction: Unmasking a Carbonyl
The Nef reaction is a powerful transformation that converts a primary or secondary nitro group into an aldehyde or ketone, respectively.[3][12][13] The reaction typically involves treating the nitronate salt (formed by deprotonation of the nitroalkane) with strong aqueous acid.[14] The mechanism proceeds through protonation of the nitronate to form a nitronic acid, which is then hydrolyzed to the carbonyl compound and nitrous oxide.[12][15][16]
From a drug development perspective, this is an invaluable "umpolung" strategy. A carbon that was initially nucleophilic (as a nitronate) is converted into an electrophilic carbonyl carbon. This allows the 5-nitro-1,3-dioxane to serve as a masked carbonyl equivalent, a crucial tactic in multi-step synthesis.
Reduction to Amines: A Gateway to Bioactivity
One of the most significant transformations of the nitro group is its reduction to a primary amine. This opens up access to a vast chemical space, as the amino group is a key pharmacophore in a multitude of drugs. Various reducing agents can be employed, from catalytic hydrogenation (e.g., H₂, Pd/C) to metal-based reductions (e.g., Fe/HCl, Zn/HCl). The resulting 5-amino-1,3-dioxane derivatives can be further functionalized through acylation, alkylation, or sulfonylation to generate libraries of potential drug candidates.[17][18]
Data Presentation: Reactivity Summary
| Transformation | Reagents | Functional Group Conversion | Key Synthetic Value |
| Henry Reaction | Base, Aldehyde/Ketone | R₂CH-NO₂ → R₂C(NO₂)-CH(OH)R' | C-C Bond Formation |
| Nef Reaction | 1. Base; 2. Strong Acid | R₂CH-NO₂ → R₂C=O | Masked Carbonyl Synthesis |
| Reduction | H₂, Pd/C or Fe, HCl | R-NO₂ → R-NH₂ | Access to Amines/Amides |
| Michael Addition | Base, α,β-Unsaturated Carbonyl | R₂CH-NO₂ → R₂C(NO₂)-CH₂CH₂COR' | Conjugate C-C Bond Formation |
Visualization: Key Reaction Pathways
This diagram illustrates the primary transformations of a 5-nitro-1,3-dioxane building block.
Caption: Key synthetic transformations of the 5-nitro-1,3-dioxane core.
Part 3: Applications in Drug Development
The structural and chemical attributes of nitro-functionalized 1,3-dioxanes make them highly relevant in the synthesis of biologically active compounds. Their conformational rigidity can pre-organize substituents into orientations favorable for binding to biological targets like enzymes and receptors.[4]
A notable example is the class of 5-bromo-5-nitro-1,3-dioxane derivatives, which have been synthesized and evaluated for broad-spectrum antimicrobial activity.[6] Studies have shown that substitution at the 2- and 5-positions of the dioxane ring is critical for optimizing this activity, demonstrating a clear structure-activity relationship.[6] This work underscores the utility of these scaffolds in developing new anti-infective agents.
Furthermore, the ability to convert the nitro group into an amine provides a direct route to synthesizing analogues of existing drugs or novel chemical entities. The amino-dioxane core can be a precursor for ligands targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where a precisely positioned amine is crucial for interaction. The dioxane framework itself has been identified in molecules with activities as muscarinic receptor antagonists and neuroprotective agents.[4]
Conclusion and Future Outlook
Nitro-functionalized 1,3-dioxanes are more than just synthetic curiosities; they are robust, versatile, and highly enabling building blocks for modern drug discovery. The convergence of a stereochemically defined scaffold with the vast synthetic potential of the nitro group provides a powerful platform for creating novel molecular architectures. The ability to perform classic C-C bond-forming reactions, unmask latent carbonyl functionality, and introduce primary amines makes these scaffolds particularly valuable.
Future research will likely focus on the development of new asymmetric methods for their synthesis, enabling access to enantiomerically pure building blocks.[2] This will be critical for creating stereochemically complex drug candidates with improved selectivity and reduced off-target effects. As the demand for novel, structurally diverse, and synthetically accessible compounds continues to grow in the pharmaceutical industry, the strategic application of nitro-functionalized 1,3-dioxanes is poised to play an increasingly important role.
References
- H. B. Kostenbauder, J. P. Leyden. (1976). Substitued 5-nitro-1,3-dioxanes: correlation of chemical structure and antimicrobial activity. J Pharm Sci., 65(9), 1301-5.
- Alexey Yu. Sukhorukov, et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry.
- Various Authors. (2020). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic.
- Alfa Chemistry. Nef Reaction. Alfa Chemistry Website.
- ChemNotate. (2026). Nef Reaction: Mechanism, Examples, Limitations.
- Organic Chemistry Portal. Nef Reaction. Organic Chemistry Portal Website.
- Wikipedia. Nef reaction. Wikipedia Website.
- ChemEurope. Nef reaction. ChemEurope Website.
- BenchChem. (2025). Synthesis of Functionalized Derivatives from 2,4,4,6-Tetramethyl-1,3-dioxane.
- ResearchGate. (2025). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. ResearchGate Publication. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlx3Sy8PbbEmGM6zPdddeuPAvoR6slM0u0gHcJHvvaaz13Flqqq31a_VnkPD6OZUb856BVz5sfnZOOhKSwxG7sAKxaWiMHYc11. SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace Preprint.
- N. Nishiwaki. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3613.
- S. E. Aylin, et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(9), 13676-13693.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
- ResearchGate. (n.d.). From 1,3-dioxanes to 1,3-diols and potential application in drug synthesis.
- Organic Chemistry Portal. Henry Reaction. Organic Chemistry Portal Website.
- OSTI.GOV. (n.d.). Henry reaction resubmission. OSTI.GOV Report.
- ResearchGate. (n.d.). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates.
- ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Cardiff University Repository.
- M. A. Ali, et al. (2015). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 5, 127-135. 3Vz0TTBlcq6fiw==)
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Methodological & Application
Application Note: Controlled Hydrolysis of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane
Based on the specific chemical properties of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane (the neopentyl glycol acetal of nitroacetaldehyde) and the inherent instability of the target product (2-nitroacetaldehyde ), the following Application Note and Protocol has been designed.
Abstract & Strategic Overview
This protocol details the acid-catalyzed deprotection of This compound to generate 2-nitroacetaldehyde .
The starting material is a "masked" form of nitroacetaldehyde, stabilized by the neopentyl glycol backbone. While this 1,3-dioxane structure provides exceptional stability against premature degradation during multi-step synthesis, it renders the final hydrolysis non-trivial. The gem-dimethyl group (Thorpe-Ingold effect) stabilizes the acetal ring, requiring more forcing conditions than standard dimethyl acetals.
Critical Use-Case Warning: The product, 2-nitroacetaldehyde, is chemically unstable in its free form (prone to polymerization and explosive decomposition if concentrated). This protocol is designed for in situ generation or immediate downstream consumption. Isolation of the pure aldehyde is strongly discouraged.
Reaction Mechanism & Logic
The hydrolysis follows an A-1 or A-2 Acid-Catalyzed Mechanism , driven by the protonation of the acetal oxygen.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the equilibrium-driven pathway. Note that the gem-dimethyl effect hinders the initial ring-opening, necessitating heat or strong acid to overcome the activation energy.
Figure 1: Mechanistic pathway of the acid-catalyzed hydrolysis. The rate-determining step (RDS) is the ring opening, which is sterically retarded by the neopentyl backbone.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | This compound | Precursor |
| Acid Catalyst | 6M HCl (aqueous) or | Proton source |
| Solvent | THF (Tetrahydrofuran) or 1,4-Dioxane | Co-solvent for solubility |
| Quenching Agent | Sat. | Neutralization |
| Glassware | Round-bottom flask + Reflux condenser | Reaction vessel |
Method A: Standard Aqueous Hydrolysis (Reflux)
Best for: Generating aqueous solutions of nitroacetaldehyde for immediate aqueous reactions (e.g., reductive amination).
-
Dissolution: In a round-bottom flask, dissolve 10 mmol (1.75 g) of this compound in 20 mL of THF .
-
Acidification: Add 10 mL of 6M HCl . The mixture will likely become biphasic or cloudy.
-
Reflux: Equip with a condenser and heat to 60–65°C (gentle reflux) for 2–4 hours .
-
Expert Note: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (Rf ~0.6) is non-polar; the diol byproduct is very polar (Rf < 0.1). The aldehyde may streak or not be visible; rely on the disappearance of the acetal.
-
-
Workup (Choice):
-
Option 1 (Aqueous Use): Cool to RT. Neutralize carefully with solid
to pH 6-7. Use this solution immediately. -
Option 2 (Extraction): Dilute with water (20 mL). Extract the nitroacetaldehyde with Dichloromethane (DCM) (3 x 20 mL). Note: Neopentyl glycol is partially soluble in DCM, so the extract will contain both.
-
Method B: Transacetalization (The "Exchange" Method)
Best for: Driving the reaction to completion under milder conditions by trapping the diol.
This method uses acetone to react with the released neopentyl glycol, forming neopentyl glycol acetonide (stable) and driving the equilibrium forward.
-
Setup: Dissolve 10 mmol of substrate in 30 mL of Acetone/Water (10:1 ratio) .
-
Catalyst: Add 0.5 mmol (10 mol%) of p-Toluenesulfonic acid (pTSA).
-
Reaction: Heat to 50°C for 4–6 hours. The acetone acts as both solvent and scavenger.
-
Outcome: The solution contains 2-nitroacetaldehyde and neopentyl glycol acetonide.
-
Processing: Concentrate carefully (do not distill to dryness) to remove excess acetone. The residue is the crude aldehyde ready for the next step.
Safety & Troubleshooting Guide
Hazard Assessment
-
Nitroacetaldehyde: Potentially explosive if isolated and dried. It is a severe lachrymator (tear gas effect) and skin irritant. ALWAYS keep in solution.
-
Neopentyl Glycol Acetal: Generally low toxicity, but the nitro group implies potential energetic properties.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Gem-dimethyl stability prevents ring opening. | Increase temperature to 75°C; switch solvent to 1,4-dioxane (higher BP). |
| Product Polymerization | Reaction pH is too basic or concentration too high. | Keep solution acidic/neutral (pH 4-6). Dilute reaction mixture. |
| Low Yield (Downstream) | Aldehyde degraded during workup. | Avoid rotary evaporation. Use the "Method A" aqueous layer directly in the next step (e.g., Henry Reaction). |
Downstream Application Workflow
The most common application is the Henry Reaction (Nitroaldol) or condensation.
Figure 2: Recommended workflow to avoid isolation of the unstable aldehyde intermediate.
References
-
Acetal Hydrolysis Mechanisms
-
Stability of Neopentyl Acetals
-
Nitroacetaldehyde Precursors
-
Safety of Nitro Compounds
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. orgsyn.org [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5278313A - Process for the preparation of 1,3-dioxane derivatives useful in the preparation of HMG-COA reductase inhibitors - Google Patents [patents.google.com]
- 12. Nitroacetaldehyde | C2H3NO3 | CID 14948532 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane in Henry (Nitroaldol) reactions
Application Note: High-Fidelity Henry Reactions Using 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane
Executive Summary
This guide details the protocol for utilizing This compound (CAS: 33884-29-6) as a stable, crystalline equivalent of nitroacetaldehyde in Henry (Nitroaldol) reactions. Unlike free nitroacetaldehyde, which is unstable and prone to polymerization, this neopentyl glycol acetal reagent offers exceptional shelf stability and operational safety. It serves as a critical C2-synthon for introducing a masked aldehyde and a nitrogen source simultaneously, facilitating the synthesis of complex
Chemical Profile & Handling
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 33884-29-6 |
| Molecular Weight | 175.18 g/mol |
| Appearance | White crystalline solid or colorless liquid (mp dependent on purity) |
| Stability | Stable to base; Acid-labile (acetal hydrolysis) |
| Solubility | Soluble in THF, CH |
| Hazards | Nitro compounds are energetic.[1] Avoid heating >100°C without solvent. |
Key Advantage: The 5,5-dimethyl-1,3-dioxane moiety (derived from neopentyl glycol) provides superior stability toward hydrolysis compared to diethyl acetals, preventing premature aldehyde release during basic Henry conditions.
Mechanistic Pathway
The reaction proceeds via a reversible base-catalyzed addition. The acidity of the
Figure 1: Catalytic cycle of the Henry reaction using the acetal-protected nitro reagent.
Experimental Protocols
Protocol A: General Racemic Henry Reaction
Application: Rapid screening of substrates or synthesis of non-chiral building blocks.
Reagents:
-
Substrate: Aldehyde (1.0 equiv)
-
Reagent: this compound (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.2 equiv)
-
Solvent: THF or CH
CN (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under N
atmosphere. -
Dissolution: Dissolve the aldehyde (1.0 mmol) and the nitro-acetal reagent (1.2 mmol, 210 mg) in anhydrous THF (5 mL).
-
Catalysis: Cool to 0°C. Add DBU (0.1 mmol, 15 µL) dropwise.
-
Note: The reaction is exothermic. Temperature control is vital to suppress the retro-Henry reaction.
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC (stain with KMnO
or Anisaldehyde; nitro compounds often quench UV). -
Quench: Once conversion >95%, quench with saturated aqueous NH
Cl (5 mL).-
Critical: Do not use strong acids (HCl) at this stage, or you will hydrolyze the acetal.
-
-
Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
-
1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the CH-OH signal (4.0-5.5 ppm). The diastereotopic methyl groups of the dioxane ring (approx 0.7 and 1.2 ppm) should remain distinct, confirming acetal integrity.
Protocol B: Asymmetric Henry Reaction (Enantioselective)
Application: Synthesis of chiral APIs (e.g., Norephedrine analogues). Catalyst System: Copper(II) Acetate + C2-Symmetric Ligand (e.g., Bis-oxazoline).
Reagents:
-
Cu(OAc)
[3][4]·H O (0.1 equiv) -
Chiral Ligand (e.g., (S,S)-Ph-BOX) (0.11 equiv)
-
Reagent: this compound (1.5 equiv)
-
Solvent: Ethanol (Absolute)
Step-by-Step Workflow:
-
Catalyst Formation: In a dry vial, mix Cu(OAc)
·H O and the ligand in EtOH. Stir for 1 hour at RT to form the blue/green complex. -
Addition: Add the nitro-acetal reagent (1.5 equiv) to the catalyst solution. Stir for 30 mins.
-
Reaction: Cool to -20°C (cryostat recommended). Add the aldehyde substrate (1.0 equiv).
-
Why -20°C? Lower temperatures maximize enantioselectivity (ee) by differentiating the transition state energies.
-
-
Monitoring: Stir for 24-48 hours. (Reactions with substituted nitroalkanes are slower than nitromethane).
-
Workup: Quench with cold water. Extract with CH
Cl . -
Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
Downstream Applications & Workflow
The value of this reagent lies in its post-Henry transformations. The acetal protects the aldehyde while the nitro group is manipulated.
Figure 2: Synthetic divergence from the Henry adduct.
Transformation Notes:
-
Reduction: The nitro group can be reduced to an amine using H
/Raney Nickel or Pd/C. The acetal remains stable under neutral hydrogenation conditions. -
Deprotection: To reveal the aldehyde, treat with aqueous TFA or dilute HCl in THF. This usually triggers spontaneous cyclization if an amine is present (forming pyrrolidines or piperidines).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Retro-Henry reaction (Equilibrium favors starting material) | Lower temperature; Increase concentration; Use excess nitro-reagent (2.0 equiv). |
| Acetal Hydrolysis | Acidic impurities or workup too aggressive | Ensure solvents are anhydrous/neutral. Use buffered quench (pH 7). |
| Poor Diastereocontrol | Non-specific catalysis | Switch to Cu(II)-Box or Zn(II)-amine catalytic systems to enforce syn/anti selectivity. |
| No Reaction | Steric hindrance of the neopentyl group | Use a stronger base (e.g., TMG) or add a Lewis Acid promoter (Yb(OTf) |
References
-
Henry Reaction Review: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[5] Link
-
Asymmetric Catalysis: Palomo, C., Oiarbide, M., & Laso, A. (2005). "Enantioselective Henry reactions under dual Lewis acid/Lewis base catalysis." Angewandte Chemie International Edition, 44(25), 3881-3884. Link
-
Reagent Specifics: Wollenberg, R. H., & Miller, S. J. (1978). "Nitroacetaldehyde diethyl acetal: A useful reagent." Tetrahedron Letters, 19(35), 3219-3222. (Foundational chemistry for nitroacetaldehyde acetals). Link
-
Copper Catalysis: Evans, D. A., et al. (2003).[4] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 125(42), 12692-12693. Link
-
Synthesis of Reagent: 5,5-Dimethyl-2-nitromethyl-1,3-dioxane (CAS 33884-29-6) Product Data. Sigma-Aldrich / Merck Millipore. Link
Sources
Application Notes & Protocols: A Comprehensive Guide to the Diastereoselective Lithiation and Alkylation of 2-Nitromethyl-1,3-dioxanes
Introduction: Unlocking Chiral Building Blocks
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Among the versatile chiral synthons available to chemists, α-substituted β-hydroxy ketones and their derivatives represent a critical structural motif found in numerous biologically active molecules. The procedure detailed herein leverages the unique properties of 2-nitromethyl-1,3-dioxanes as latent α-hydroxy aldehyde equivalents. Through a carefully orchestrated sequence of diastereoselective lithiation and alkylation, followed by a Nef reaction, this protocol provides a robust pathway to access valuable chiral building blocks.
The 1,3-dioxane ring serves a dual purpose: it acts as a protecting group for a 1,3-diol and as a stereodirecting element, influencing the facial selectivity of the subsequent alkylation step. The nitro group, with its electron-withdrawing nature, renders the α-proton sufficiently acidic for deprotonation with a strong, non-nucleophilic base. The resulting nitronate is a potent nucleophile, ready to react with a range of electrophiles. This guide will provide a detailed, step-by-step protocol, elucidate the underlying mechanistic principles, and offer insights into achieving high diastereoselectivity.
Mechanistic Insights: The Path to Stereocontrol
The overall transformation can be dissected into three key stages: lithiation, alkylation, and the Nef reaction.
-
Lithiation: The process begins with the deprotonation of the 2-nitromethyl-1,3-dioxane at the carbon adjacent to the nitro group. This is typically achieved using a strong, sterically hindered base such as sec-butyllithium (s-BuLi) at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF). The low temperature is crucial to prevent side reactions and ensure the kinetic stability of the resulting lithium nitronate. The choice of a strong base is necessary due to the pKa of the α-proton of the nitroalkane.
-
Alkylation and Diastereoselectivity: The generated lithium nitronate is a planar, sp²-hybridized species. The subsequent alkylation with an electrophile (e.g., an alkyl halide) can, in principle, occur from either face of the nitronate. However, the stereochemical outcome is dictated by the conformational preference of the 1,3-dioxane ring and the coordination of the lithium cation. The 1,3-dioxane ring typically adopts a chair conformation, with substituents at the 2-position preferentially occupying the equatorial position to minimize steric interactions.[1] The lithium cation coordinates to the oxygen atoms of the nitronate and potentially to the oxygen atoms of the dioxane ring, creating a rigid chelated intermediate. This chelation blocks one face of the nitronate, directing the incoming electrophile to the opposite, less sterically hindered face. This principle of chelation-controlled diastereoselection is a powerful tool in asymmetric synthesis. The use of additives like hexamethylphosphoramide (HMPA) can further influence the aggregation state and reactivity of the organolithium species, sometimes enhancing stereoselectivity.[2][3]
-
Nef Reaction: Following successful alkylation, the nitro group is converted into a carbonyl group via the Nef reaction.[4][5][6] This transformation is typically carried out under acidic conditions. The nitronate salt is first protonated to form a nitronic acid, which then undergoes acid-catalyzed hydrolysis to yield the corresponding ketone (or aldehyde) and nitrous oxide.[4][5] This step effectively unmasks the latent carbonyl functionality, yielding the desired α-substituted β-hydroxy ketone after removal of the dioxane protecting group.
Visualizing the Pathway
Reaction Workflow
Sources
Application Notes and Protocols for the Synthesis of α-Nitro Ketones Utilizing 5,5-Dimethyl-1,3-Dioxane Precursors
Introduction: The Synthetic Value of α-Nitro Ketones and the Strategic Role of Dioxane Precursors
α-Nitro ketones are highly valuable synthetic intermediates in organic chemistry, serving as versatile precursors for a wide array of molecular architectures, including isoxazoles, pyrroles, and various heterocyclic compounds.[1][2][3] Their utility stems from the dual reactivity conferred by the adjacent nitro and keto functionalities, which can be manipulated to form new carbon-carbon and carbon-heteroatom bonds.[3][4] However, the synthesis of complex α-nitro ketones often necessitates a strategic approach to protect other reactive functional groups within the molecule. This guide details a robust methodology for the synthesis of α-nitro ketones that leverages 5,5-dimethyl-1,3-dioxane precursors as a strategic element for the protection of 1,3-diols.
The 5,5-dimethyl-1,3-dioxane moiety, a cyclic acetal, offers a stable and sterically hindered protecting group for 1,3-diols.[5][6] Its gem-dimethyl group enhances stability, rendering it resilient to a variety of reaction conditions, including basic, reductive, and many oxidative environments.[5] This stability is paramount when performing transformations on other parts of the molecule to construct the α-nitro ketone functionality. The dioxane can be efficiently cleaved under acidic conditions, allowing for the timely deprotection of the diol.[5][7]
This document provides a comprehensive overview of a synthetic strategy that incorporates the 5,5-dimethyl-1,3-dioxane protecting group, detailed experimental protocols, and insights into the underlying chemical principles.
Strategic Overview: A Modular Approach to α-Nitro Ketone Synthesis
The synthesis of α-nitro ketones from precursors bearing a 5,5-dimethyl-1,3-dioxane moiety can be conceptualized as a modular, multi-stage process. This approach allows for the construction of complex molecular frameworks by addressing different parts of the molecule in a stepwise manner.
Caption: General workflow for the synthesis of α-nitro ketones using a 1,3-dioxane protecting group strategy.
Experimental Protocols
Part 1: Protection of a 1,3-Diol with a 5,5-Dimethyl-1,3-Dioxane Moiety
The initial step involves the protection of a 1,3-diol as a 5,5-dimethyl-1,3-dioxane. This is typically achieved through an acid-catalyzed reaction with 2,2-dimethoxypropane or acetone.
Protocol 1: Acetal Formation
-
Reaction Setup: To a solution of the 1,3-diol substrate in an anhydrous solvent (e.g., dichloromethane or toluene), add 2,2-dimethoxypropane (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA) or a Lewis acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
| Parameter | Condition | Notes |
| Substrate | 1,3-Diol | Steric hindrance can affect reaction rates. |
| Reagent | 2,2-Dimethoxypropane | Can also use acetone with a dehydrating agent. |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Other acid catalysts can be used. |
| Solvent | Dichloromethane (DCM) or Toluene | Must be anhydrous. |
| Temperature | Room Temperature | Gentle heating may be required for less reactive diols. |
| Typical Yield | >90% | Highly efficient reaction. |
Part 2: Construction of the α-Nitro Ketone Moiety
With the 1,3-diol protected, the α-nitro ketone functionality can be constructed. A common and effective method is the Henry (nitroaldol) reaction followed by oxidation.[8]
Protocol 2: The Henry (Nitroaldol) Reaction
-
Reaction Setup: To a solution of an aldehyde-containing substrate (with the dioxane protecting group) in a suitable solvent (e.g., methanol or THF), add a nitroalkane (e.g., nitromethane) and a base (e.g., a catalytic amount of an amine base like DBU, or a stoichiometric amount of an alkoxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature or below. The reaction is typically monitored by TLC.
-
Work-up: Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to neutralize the base.
-
Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting α-nitro alcohol is often used in the next step without further purification.
Protocol 3: Oxidation of the α-Nitro Alcohol
Several methods are available for the oxidation of the secondary alcohol to a ketone.[8] A mild and efficient method involves the use of a chromium-based reagent or other modern oxidation protocols.
-
Reagent Preparation: Prepare the oxidizing agent. For example, a solution of potassium dichromate in aqueous sulfuric acid.
-
Reaction: Slowly add the α-nitro alcohol to the oxidizing solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction (e.g., by adding isopropanol).
-
Purification: Extract the α-nitro ketone product with an appropriate organic solvent. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate. After concentration, the crude product can be purified by column chromatography.
| Reagent | Conditions | Typical Yields | Reference |
| Potassium Dichromate/H₂SO₄ | 0°C to RT, 1-2 hours | 85-95% | [8] |
| PCC (Pyridinium chlorochromate) | DCM, RT | Moderate to good | [8] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | Good to excellent | [8] |
Part 3: Deprotection of the 5,5-Dimethyl-1,3-Dioxane
The final step is the removal of the dioxane protecting group to reveal the 1,3-diol. This is achieved by acid-catalyzed hydrolysis.[5][7]
Protocol 4: Acid-Catalyzed Hydrolysis
-
Reaction Setup: Dissolve the protected α-nitro ketone in a mixture of a water-miscible organic solvent (e.g., THF or acetone) and an aqueous acid (e.g., 1 M HCl or acetic acid).
-
Reaction Conditions: Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC.
-
Work-up: Neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Purification: Extract the final product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The final α-nitro ketone can be purified by recrystallization or column chromatography.
Mechanism: The Nef Reaction for Nitro to Carbonyl Conversion
While the primary focus of this guide is the use of the dioxane precursor, it is important to understand that the nitro group itself can be a precursor to a carbonyl group via the Nef reaction.[9][10][11] This powerful transformation allows for the unmasking of a ketone from a secondary nitroalkane. The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions (pH < 1).[9][10][12]
Caption: Simplified mechanism of the classical Nef Reaction.
Modern variations of the Nef reaction utilize oxidative or reductive conditions, which can be milder and more tolerant of other functional groups.[12][13]
Conclusion and Future Perspectives
The use of 5,5-dimethyl-1,3-dioxane precursors provides a strategic and efficient pathway for the synthesis of complex α-nitro ketones. The stability of the dioxane protecting group allows for a wide range of chemical transformations to be performed on other parts of the molecule, while its facile removal ensures the integrity of the final product. This modular approach is particularly valuable in the fields of medicinal chemistry and natural product synthesis, where the construction of intricate molecular architectures is often required. Further research may focus on developing even milder deprotection conditions and expanding the scope of this methodology to a wider range of substrates.
References
-
Organic Chemistry Portal. Nef Reaction. [Link]
-
Wikipedia. Nef reaction. [Link]
- Vankar, P. S., Rathore, R., & Chandrasekaran, S. A Mild and Selective Method for the Conversion of Nitroalkanes to Carbonyl Compounds.
- Katritzky, A. R., Abdel-Fattah, A. A. A., Gromova, A. V., Witek, R., & Steel, P. J. (2005). α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 70(22), 9211–9214.
- Gharui, C., & Pan, S. C. (2021). Acyclic α-Nitro Ketones: A Versatile Class of α-Functionalized Ketones in Organic Synthesis.
- Gharui, C., & Pan, S. C. (2019). Employment of α-nitroketones in organic synthesis. Organic & Biomolecular Chemistry, 17(21), 5190–5211.
- Zacuto, M. J., & Ferraz, H. M. C. (2008). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 13(4), 859–866.
-
Semantic Scholar. Employment of α-nitroketones in organic synthesis. [Link]
-
ResearchGate. Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. [Link]
- Ellis, A. F. (1970). U.S. Patent No. 3,518,302. Washington, DC: U.S.
-
ResearchGate. Acyclic α‐Nitro Ketones: Synthesis and Reactivity. [Link]
-
Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]
-
ResearchGate. Previously reported methods for the synthesis of α‐nitroketones. [Link]
- Bäckvall, J.-E., Karlsson, U., & Chinchilla, R. (1991). Synthesis of 2-Nitro 1,3-Dienes. Useful Intermediates in the Preparation of Unsaturated 1,4-Dicarbonyl Compounds. Tetrahedron Letters, 32(40), 5607–5610.
- Ballini, R., Barboni, L., Fiorini, D., Palmieri, A., & Petrini, M. (2006).
- Zhang, A., & Casida, J. E. (2004). Alpha-nitro ketone as an electrophile and nucleophile: synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as drosophila nicotinic receptor probes. The Journal of Organic Chemistry, 69(3), 876–881.
-
ResearchGate. Previous synthesis of α‐nitroketones and the present method. [Link]
-
GTI Laboratory Supplies. 5,5-Dimethyl-1,3-dioxane, =>95%, for synthesis, Organic®. [Link]
- Ballini, R., Barboni, L., Fiorini, D., Palmieri, A., & Petrini, M. (2006).
-
ResearchGate. (PDF) Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. [Link]
-
ResearchGate. (PDF) 5,5-Dimethyl-1,4,2-dioxazoles as Versatile Aprotic Hydroxamic Acid Protecting Groups. [Link]
- Beugelmans, R., Chbani, M., & Cousin, J. (2005). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules, 10(1), 107–115.
- Divakaran, R. (2008). Protecting groups in organic synthesis.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme: Stuttgart.
-
ResearchGate. (PDF) ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]
-
NIST. 5,5-Dimethyl-1,3-dioxane. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Compound Interest. Functional Groups In Organic Chemistry. [Link]
-
NIST. 5,5-Dimethyl-1,3-dioxane. [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. [Link]
Sources
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- 9. Nef Reaction [organic-chemistry.org]
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Application Notes & Protocols: The Nitro-Dioxane Scaffold as a Versatile Platform for Pharmaceutical Intermediate Synthesis
Introduction: Unveiling the Synthetic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide a gateway to diverse and complex pharmaceutical targets is paramount. The 1,3-dioxane ring is a well-established structural motif, often employed as a protecting group for 1,3-diols due to its general stability under basic, reductive, and oxidative conditions.[1] However, its utility extends far beyond simple protection. When functionalized with a nitro group at the C5 position, the 5-nitro-1,3-dioxane scaffold is transformed into a highly versatile and powerful building block for the synthesis of key pharmaceutical intermediates.[2]
The presence of the nitro group, a cornerstone of synthetic chemistry, imparts unique reactivity.[2] It acts as a potent electron-withdrawing group, acidifying the adjacent C5 proton, and serves as a synthetic precursor to a variety of other critical functional groups, most notably amines and carbonyls.[3] This dual functionality allows the nitro-dioxane scaffold to serve as a "masked" synthon for valuable 2-amino-1,3-diols or 2-keto-1,3-diols, structures that are frequently embedded in biologically active molecules.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and strategic utilization of 5-nitro-1,3-dioxane scaffolds. We will delve into the core synthetic transformations, provide detailed, field-proven protocols, and explain the underlying chemical principles that make this scaffold an indispensable tool in the pharmaceutical synthesis toolkit.
Logical Framework for Synthesis and Application
Our approach begins with the construction of the core scaffold, followed by its strategic transformation into two primary classes of pharmaceutical intermediates: 5-amino-1,3-dioxanes and 1,3-dioxan-5-ones. Each of these intermediates then opens a gateway to further synthetic diversification.
Figure 1: Synthetic workflow from the nitro-dioxane scaffold to key intermediates.
Part 1: Preparation of the 5-Nitro-1,3-Dioxane Scaffold
The most direct route to a functionalized 5-nitro-1,3-dioxane is through the acetalization of a nitro-diol. A common and commercially relevant example is the synthesis of 5-bromo-5-nitro-1,3-dioxane, a stable, crystalline solid that serves as an excellent starting point for further chemistry.
Causality Behind the Method
The reaction is an acid-catalyzed acetal formation. Paraformaldehyde serves as the source of the methylene acetal. The use of a strong acid catalyst like sulfuric acid is crucial to protonate the formaldehyde, activating it for nucleophilic attack by the hydroxyl groups of the diol. The reaction is typically performed without an organic solvent, which allows for a more concentrated reaction medium and simplifies product isolation.
Protocol 1: Synthesis of 5-Bromo-5-nitro-1,3-dioxane
Materials:
-
2-Bromo-2-nitro-1,3-propanediol
-
Paraformaldehyde
-
Sulfuric acid (98%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Propylene glycol (optional, for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add 2-bromo-2-nitro-1,3-propanediol.
-
Reagent Addition: Add paraformaldehyde in a 1:1.05 molar ratio relative to the diol.
-
Catalyst Addition: Slowly and with stirring, add a catalytic amount of aqueous sulfuric acid (e.g., 5-10 mol%). An exotherm may be observed. Maintain the temperature below 60°C.
-
Reaction: Stir the mixture at 50-60°C for 2-4 hours. The reaction mixture will become a molten slurry. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Allow the mixture to cool to room temperature. The product, 5-bromo-5-nitro-1,3-dioxane, will solidify. The crude product can be separated from the sulfuric acid layer.
-
Neutralization: The crude product is washed with cold water and then with a saturated aqueous solution of sodium bicarbonate until the washings are neutral (pH ~7) to remove any residual acid.
-
Purification: The product can be purified by recrystallization from a suitable solvent like propylene glycol or an isopropanol/water mixture to yield a crystalline solid.
| Parameter | Value | Reference |
| Molar Ratio (Diol:Formaldehyde) | 1 : 1.0 to 1 : 1.1 | |
| Catalyst | Aqueous Sulfuric Acid | |
| Reaction Temperature | 50-60 °C | Adapted from general acetalization |
| Expected Yield | >85% | Based on related procedures |
Safety Note: Nitroalkanes can be energetic. While 5-bromo-5-nitro-1,3-dioxane is reported to be stable, appropriate safety precautions (safety glasses, lab coat, fume hood) should be used. The reaction with sulfuric acid is exothermic.
Part 2: Key Transformations of the Nitro Group
The true synthetic power of the scaffold is realized by transforming the nitro group into other functionalities. The two most important transformations are reduction to an amine and conversion to a carbonyl via the Nef reaction.
A. Reduction to 5-Amino-1,3-Dioxane Derivatives
The conversion of a nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic synthesis. The resulting 5-amino-1,3-dioxane is a protected form of 2-amino-1,3-propanediol, a valuable building block for synthesizing ligands, chiral auxiliaries, and complex drug molecules.[4]
Causality Behind the Method: Catalytic hydrogenation is the preferred method for this reduction. Raney Nickel is a highly active catalyst for nitro group reduction and operates under relatively mild conditions, which is crucial for preserving the acid-labile dioxane ring.[3] The use of a solvent like methanol or ethanol is standard, and the reaction is driven to completion by a positive pressure of hydrogen gas.
Figure 2: General scheme for the reduction of a 5-nitro-1,3-dioxane.
Protocol 2: Catalytic Hydrogenation to 5-Amino-1,3-Dioxane
Materials:
-
5-Nitro-1,3-dioxane derivative (e.g., 5-bromo-5-nitro-1,3-dioxane)
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
Catalyst Preparation: In a hydrogenation flask, add Raney Nickel catalyst (approx. 5-10% by weight of the substrate). Wash the catalyst sequentially with deionized water and then with the reaction solvent (e.g., MeOH) to remove residual water.
-
Reaction Setup: Add a solution of the 5-nitro-1,3-dioxane derivative dissolved in MeOH to the flask containing the catalyst. Note: If starting with 5-bromo-5-nitro-1,3-dioxane, the bromine will also be reduced (hydrodebromination) to yield the parent 5-amino-1,3-dioxane.
-
Hydrogenation: Secure the flask to a Parr hydrogenator (or similar apparatus). Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous shaking or stirring.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the Celite pad should not be allowed to dry completely. Quench the catalyst pad carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 5-amino-1,3-dioxane, which can be purified by distillation or crystallization if necessary.
B. Nef Reaction to 1,3-Dioxan-5-one Derivatives
The Nef reaction is a powerful method for converting a primary or secondary nitro group into a carbonyl group.[5][6] This transformation converts the nitro-dioxane scaffold into a 1,3-dioxan-5-one, a protected keto-diol. This intermediate is an excellent precursor for creating stereocenters via nucleophilic addition to the ketone.
Causality Behind the Method: The reaction proceeds in two distinct stages. First, a base is used to deprotonate the acidic α-proton at C5, forming a nitronate salt.[6] Second, the nitronate salt is hydrolyzed under strong aqueous acid (pH < 1).[6] The acidic conditions are critical to protonate the nitronate, leading to a nitronic acid intermediate which then undergoes hydrolysis to the carbonyl compound and nitrous oxide.[5][7] Performing the hydrolysis in strong acid prevents the formation of side products like oximes.[6]
Protocol 3: Nef Reaction of 5-Nitro-1,3-Dioxane
Materials:
-
5-Nitro-1,3-dioxane derivative (must have a proton at C5)
-
Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether or Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Nitronate Salt Formation: Dissolve the 5-nitro-1,3-dioxane in anhydrous MeOH in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium methoxide in methanol (1.0 equivalent) dropwise. Stir the mixture at 0°C for 1 hour to ensure complete formation of the sodium nitronate salt.
-
Acid Hydrolysis: In a separate, larger flask, prepare a solution of aqueous sulfuric acid (e.g., 4-5 M) and cool it to -5°C to 0°C.
-
Slowly and carefully add the pre-formed nitronate salt solution from step 2 to the vigorously stirred cold acid solution via a dropping funnel. The rate of addition should be controlled to maintain the temperature below 5°C. A deep blue color may be transiently observed.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour.
-
Workup: Extract the aqueous mixture with diethyl ether or DCM (3x).
-
Combine the organic extracts and wash them sequentially with water and then with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dioxan-5-one.
-
Purification: The product can be purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Step 1: Base | NaOMe, NaOEt, or other strong non-nucleophilic base | [6] |
| Step 2: Acid | Strong aqueous acid (H₂SO₄, HCl), pH < 1 | [5][6] |
| Temperature | 0-5 °C for hydrolysis | [5] |
| Key Intermediate | Nitronate Salt | [6][7] |
Part 3: Advanced Applications & Future Directions
Stereoselective Synthesis
Achieving stereocontrol is critical in pharmaceutical synthesis. The 1,3-dioxan-5-one intermediate is an ideal substrate for diastereoselective additions.
-
Substrate Control: The rigid chair-like conformation of the dioxane ring can influence the facial selectivity of nucleophilic attack on the C5 ketone.[1]
-
Chiral Auxiliaries: For asymmetric synthesis, chiral auxiliaries can be installed at the C2 position of the dioxane.[8][9] Starting from a chiral aldehyde or ketone during the initial scaffold synthesis can create a chiral environment that directs subsequent transformations.
Ring-Opening Strategies
While stable, the dioxane ring can be cleaved under specific acidic conditions to unmask the 1,3-diol.[1] This is typically the final step after manipulations at C5 are complete. Regioselective ring-opening of the acetal can also be achieved using specific Lewis acids or reductive methods, providing access to mono-protected diols, a strategy well-documented in carbohydrate chemistry that can be adapted for these systems.[10]
Conclusion
The 5-nitro-1,3-dioxane scaffold represents a synthetically powerful and arguably underutilized platform in the synthesis of pharmaceutical intermediates. Its preparation is straightforward, and the nitro group serves as a versatile handle for introducing amine and carbonyl functionalities with high efficiency. The resulting 5-amino- and 5-keto-1,3-dioxanes are stable, protected synthons that enable the controlled construction of complex molecular architectures. By mastering the protocols outlined in these notes, researchers can unlock the full potential of this scaffold to accelerate drug discovery and development programs.
References
-
Sukhorukov, A. Y., & Ioffe, S. L. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 735. [Link]
-
Wikipedia contributors. (2023, November 28). Nef reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
ChemEurope. (n.d.). Nef reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]
-
Ruiz, P. A., Quijano, S., & Quijano, J. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace. [Link]
-
Gissendanner, S. J., & Schaeffer, J. R. (1976). Substituted 5-nitro-1,3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301–1305. [Link]
-
Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Kuznetsov, V. V., et al. (2009). Conformational Analysis of 5-Bromo-5-nitro-1,3-dioxane. Russian Journal of General Chemistry, 79, 1693–1699. [Link]
-
Fiasella, A., et al. (2021). Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction). Molecules, 26(16), 4969. [Link]
-
Schepmann, D., et al. (2018). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 11(4), 130. [Link]
-
Ruiz, P. A., Quijano, S., & Quijano, J. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 11). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH. [Link]
-
Wikipedia contributors. (2023, October 23). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. [Link]
-
Malins, L. R., & Payne, R. J. (2016). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Frontiers in Chemistry, 4, 2. [Link]
-
Rees, C. W., et al. (2000). A new redox-denitration reaction of aromatic nitro compounds. Chemical Communications, (19), 1921-1922. [Link]
-
Georg Thieme Verlag. (2014). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis. [Link]
- Google Patents. (2019). Method for manufacturing 1,3-dioxan-5-one.
-
Forgacs, E., et al. (2019). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity. European Journal of Medicinal Chemistry, 176, 165-177. [Link]
-
Forgacs, E., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(6), 8099-8111. [Link]
-
Fulop, F., et al. (2012). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 8, 126-132. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Ota, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]
-
De la Torre, A., et al. (2015). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. ResearchGate. [Link]
-
Harutyunyan, S., et al. (2007). 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates. Canadian Journal of Chemistry, 85(10), 625-632. [Link]
-
NIST. (n.d.). 1,3-Dioxane, 5-bromo-5-nitro-. In NIST Chemistry WebBook. [Link]
-
LibreTexts. (2021). Functional Groups In Organic Chemistry. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. Nef Reaction [organic-chemistry.org]
- 7. Nef_reaction [chemeurope.com]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acetalization of Nitroacetaldehyde with Neopentyl Glycol
Welcome to the Technical Support Center for the acetalization of nitroacetaldehyde with neopentyl glycol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and optimize for higher yields and purity of the target molecule, 2-(nitromethyl)-5,5-dimethyl-1,3-dioxane. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Core Challenges
The acetalization of nitroacetaldehyde with neopentyl glycol presents a unique set of challenges primarily stemming from the inherent instability of the nitroacetaldehyde starting material. Unlike simple aliphatic aldehydes, the presence of the electron-withdrawing nitro group significantly impacts the reactivity and stability of the molecule, making it susceptible to a variety of side reactions that can drastically reduce the yield of the desired acetal.
This guide will address these challenges by providing a framework for understanding the underlying chemistry and offering practical solutions for overcoming common experimental hurdles.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to address specific issues you may encounter during your experiments.
Issue 1: Consistently Low or No Yield of the Desired Acetal
Q: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
A: This is the most common issue and can be attributed to several factors, primarily the degradation of the nitroacetaldehyde starting material.
-
Probable Cause 1: Decomposition of Nitroacetaldehyde. Nitroacetaldehyde is notoriously unstable and can readily polymerize or decompose, especially under acidic conditions and at elevated temperatures. The use of strong, non-volatile acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can exacerbate this issue.
-
Solution:
-
Use a Mild Acid Catalyst: Switch to a milder, sterically hindered acid catalyst such as p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS). These catalysts provide the necessary protons to facilitate the reaction without promoting extensive decomposition of the starting material.[1][2]
-
Control Reaction Temperature: Maintain a low to moderate reaction temperature. While azeotropic removal of water is necessary, excessive heat will accelerate the degradation of nitroacetaldehyde.
-
In Situ Generation: If possible, consider a synthetic route where nitroacetaldehyde is generated in situ and immediately reacted with neopentyl glycol to minimize its handling and storage.
-
-
-
Probable Cause 2: Incomplete Water Removal. Acetalization is a reversible reaction.[3][4] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, thus reducing the yield of the acetal.
-
Solution:
-
-
Probable Cause 3: Sub-optimal Reagent Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution:
-
Use an Excess of Neopentyl Glycol: To drive the equilibrium towards the product side, it is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of the more stable neopentyl glycol.
-
-
Issue 2: Formation of Significant Byproducts
Q: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of impurities. What are these byproducts and how can I minimize their formation?
A: The formation of byproducts is a direct consequence of the reactivity of nitroacetaldehyde.
-
Probable Cause 1: Henry Reaction (Nitroaldol Reaction). Under basic or even neutral conditions, nitroacetaldehyde can act as both a nucleophile (via its deprotonated α-carbon) and an electrophile, leading to self-condensation via a Henry-type reaction.[4][6][8][9][10] This results in the formation of β-nitro alcohols and their subsequent dehydration products.
-
Solution:
-
Strictly Acidic Conditions: Ensure the reaction is maintained under acidic conditions from the start to suppress the deprotonation of the α-carbon. The use of a suitable acid catalyst as mentioned above is crucial.
-
Order of Addition: Add the nitroacetaldehyde to a pre-heated solution of neopentyl glycol and the acid catalyst in the reaction solvent. This ensures that the aldehyde is immediately in an environment that favors acetalization over self-condensation.
-
-
-
Probable Cause 2: Polymerization. As previously mentioned, nitroacetaldehyde has a strong tendency to polymerize. This is often observed as an insoluble, tar-like substance in the reaction flask.
-
Solution:
-
Controlled Concentration: Avoid high concentrations of nitroacetaldehyde. Adding it slowly to the reaction mixture can help to keep its instantaneous concentration low.
-
Lower Reaction Temperature: As with decomposition, lower temperatures can help to mitigate polymerization.
-
-
-
Probable Cause 3: Reactions Involving the Nitro Group. While generally robust, the nitro group can undergo side reactions under certain conditions. For instance, strong reducing conditions (which are not typical for acetalization) could reduce the nitro group.[11][12] More relevant to this synthesis, strongly acidic and high-temperature conditions might lead to unforeseen rearrangements or decomposition pathways.
-
Solution:
-
Mild Reaction Conditions: The use of mild acid catalysts and controlled temperatures is the most effective way to prevent unwanted side reactions involving the nitro group.
-
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate a pure product. What are the recommended purification strategies for 2-(nitromethyl)-5,5-dimethyl-1,3-dioxane?
A: The purification of nitro compounds can be challenging due to their polarity and potential thermal instability.
-
Probable Cause 1: Thermal Decomposition during Distillation. The target acetal, while more stable than the starting aldehyde, may still be sensitive to high temperatures. Attempting a simple distillation at atmospheric pressure will likely lead to decomposition.
-
Solution:
-
Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.[13]
-
Short Path Distillation: For very sensitive compounds, a short path distillation apparatus can further reduce the thermal exposure.
-
-
-
Probable Cause 2: Co-elution of Impurities during Chromatography. The polarity of the nitro group can make chromatographic separation from polar byproducts difficult.
-
Solution:
-
Column Chromatography with a Neutralized Stationary Phase: If column chromatography is necessary, consider using silica gel that has been neutralized with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent.[13] This can help to prevent the degradation of the acid-sensitive acetal on the silica surface.
-
Solvent System Optimization: Carefully optimize the solvent system for column chromatography using thin-layer chromatography (TLC) to achieve the best possible separation between the product and impurities. A common eluent system for moderately polar compounds is a mixture of hexane and ethyl acetate.[14]
-
-
-
Probable Cause 3: Presence of Acidic Residues. Residual acid catalyst from the reaction can cause the acetal to hydrolyze back to the aldehyde and diol, especially in the presence of trace water.
-
Solution:
-
Aqueous Workup with a Mild Base: Before purification, perform an aqueous workup. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst. Follow this with a wash with brine to remove excess water.
-
Drying of the Organic Layer: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the CAS number and molecular weight of the target compound? A1: The CAS number for 2-(nitromethyl)-5,5-dimethyl-1,3-dioxane is 33884-29-6. Its molecular weight is 175.18 g/mol .[2][8][11][15]
Q2: Can I use other diols besides neopentyl glycol? A2: Yes, other 1,3-diols can be used to form cyclic acetals. The use of neopentyl glycol is common due to the gem-dimethyl group which can confer conformational rigidity to the dioxane ring, a feature that can be useful in subsequent synthetic steps.[16]
Q3: Is a Dean-Stark apparatus absolutely necessary? A3: For achieving high yields in an equilibrium-limited reaction like acetalization, the removal of water is critical. A Dean-Stark apparatus is the most common and effective method for this.[5][6][7] Other methods, such as the use of molecular sieves, can also be employed, but may be less efficient for larger scale reactions.
Q4: What are the storage recommendations for nitroacetaldehyde? A4: Due to its instability, nitroacetaldehyde should be used as fresh as possible. If storage is necessary, it should be kept at low temperatures (refrigerated or frozen) in a tightly sealed container, and preferably under an inert atmosphere (e.g., argon or nitrogen).
Q5: What are some alternative, milder methods for acetalization of sensitive aldehydes? A5: For extremely acid-sensitive aldehydes, several milder methods have been developed. These include the use of catalysts like bismuth triflate, zirconium tetrachloride, or even photo-organocatalytic methods under neutral conditions.[5][17][18] These could be explored if traditional acid catalysis proves to be too harsh for your specific substrate.
IV. Experimental Protocol: Optimized Acetalization of Nitroacetaldehyde with Neopentyl Glycol
This protocol is designed to maximize yield by addressing the key challenges discussed in this guide.
Materials:
-
Nitroacetaldehyde (freshly prepared or from a reliable source)
-
Neopentyl glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (pTSA) (0.05 equivalents)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Charging: To the round-bottom flask, add neopentyl glycol (1.2 eq.) and p-toluenesulfonic acid (0.05 eq.). Add anhydrous toluene to provide a suitable reaction volume.
-
Initiate Reflux: Begin stirring and heat the mixture to reflux. Allow the toluene to reflux for about 30 minutes to azeotropically remove any trace amounts of water from the reagents and solvent, which will collect in the Dean-Stark trap.
-
Addition of Nitroacetaldehyde: Once the system is anhydrous, prepare a solution of nitroacetaldehyde (1.0 eq.) in a minimal amount of anhydrous toluene. Slowly add this solution to the refluxing mixture in the reaction flask over a period of 30-60 minutes using an addition funnel.
-
Reaction Monitoring: Continue to heat the reaction at reflux, collecting the water formed in the Dean-Stark trap. Monitor the progress of the reaction by TLC. The reaction is typically complete when no more water is being collected in the trap and the starting aldehyde is no longer visible by TLC.
-
Reaction Quenching and Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the pTSA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure 2-(nitromethyl)-5,5-dimethyl-1,3-dioxane.
Data Summary Table:
| Parameter | Recommended Value/Condition | Rationale |
| Nitroacetaldehyde:Neopentyl Glycol Ratio | 1 : 1.2 | Excess diol drives the equilibrium towards product formation. |
| Catalyst | p-Toluenesulfonic acid (pTSA) | Mild acid catalyst minimizes starting material degradation.[1][2] |
| Catalyst Loading | 0.05 equivalents | Catalytic amount is sufficient; excess can promote side reactions. |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |
| Water Removal | Dean-Stark Apparatus | Ensures continuous removal of water to drive the reaction to completion.[5][6][7] |
| Temperature | Reflux (Toluene: ~111 °C) | Allows for azeotropic removal of water while maintaining a controlled temperature. |
| Purification | Vacuum Distillation | Minimizes thermal decomposition of the product.[13] |
V. Visualizing the Process
Diagram 1: Acetalization Reaction Workflow
Caption: A step-by-step workflow for the optimized acetalization reaction.
Diagram 2: Troubleshooting Logic
Caption: A logic diagram connecting common problems to their causes and solutions.
VI. References
-
Andersen, N. H., & Uh, H. S. (1973). Methods for Interconverting Aldehydes and Acetals. Synthetic Communications, 3(2), 125-128. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355. [Link]
-
Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
-
College of St. Benedict & St. John's University. (n.d.). Aromatic Side Chain Reduction: Nitro. [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
-
MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. [Link]
-
Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
-
SlideShare. (2020). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]
-
Name-Reaction.com. (n.d.). Henry reaction. [Link]
-
SynArchive. (n.d.). Henry Reaction. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
PubChem. (n.d.). 2-(nitromethyl)-5,5-dimethyl-1,3-dioxane. [Link]
-
MacMillan, D. W. C., et al. (2007). Enantioselective Aldehyde α-Nitroalkylation via Oxidative Organocatalysis. Journal of the American Chemical Society, 129(36), 10998–10999. [Link]
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Science. (2006). Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. [Link]
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Jacobsen, E. N., & Knowles, R. R. (2010). Nitro-Assisted Brønsted Acid Catalysis: Application to a Challenging Catalytic Azidation. Journal of the American Chemical Society, 132(29), 10025–10027. [Link]
-
ResearchGate. (2014). High activity Fe-MIL-101 solid acid catalyst for acetalization of aldehydes with methanol and enamination of β-dicarbonyl compounds. [Link]
-
Royal Society of Chemistry. (2017). Photo-organocatalytic synthesis of acetals from aldehydes. [Link]
-
National Institutes of Health. (2017). A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations. [Link]
-
ResearchGate. (2020). Metal-Organic Framework MIL-100 Catalyzed Acetalization of Benzaldehyde with Methanol: Lewis or Brønsted Acid Catalysis?. [Link]
-
National Institutes of Health. (2019). Catalytic Upgrading of Acetaldehyde to Acetoin Using a Supported N‐Heterocyclic Carbene Catalyst. [Link]
-
ResearchGate. (2020). Efficient acetalization of benzaldehydes using UiO-66 and UiO-67: Substrates accessibility or Lewis acidity of zirconium. [Link]
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ResearchGate. (2023). Nitration of Acetanilide. [Link]
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
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BYJU'S. (2020). Preparation of p-Nitroacetanilide. [Link]
-
YouTube. (2010). EXP 1. Explosive Polymerization of p Nitro Aniline Para Nitro Aniline using Sulfuric acid. [Link]
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Technical Support Center: Stability of Nitro-Dioxane Acetals in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-dioxane acetals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the challenges associated with the premature hydrolysis of these compounds in acidic media. Our goal is to equip you with the knowledge to ensure the stability and integrity of your molecules throughout your experiments and formulation processes.
Frequently Asked Questions (FAQs)
Q1: I am observing significant degradation of my 5-nitro-1,3-dioxane derivative in an aqueous formulation with a slightly acidic pH. What is the likely cause?
A1: The most probable cause of degradation is acid-catalyzed hydrolysis of the acetal functional group. Acetal hydrolysis is a well-documented reaction that proceeds in the presence of an acid and water. The mechanism involves the protonation of one of the oxygen atoms in the dioxane ring, followed by ring opening to form a resonance-stabilized carboxonium ion. This intermediate is then attacked by water, leading to the formation of a hemiacetal, which further hydrolyzes to yield a diol and an aldehyde or ketone.
Although the 5-nitro group is electron-withdrawing and generally enhances the stability of the dioxane ring compared to unsubstituted acetals, hydrolysis can still occur, especially under acidic conditions. The rate of hydrolysis is highly dependent on the pH of the medium, with faster degradation observed at lower pH values[1].
Mechanism of Acid-Catalyzed Hydrolysis of a 5-Nitro-1,3-Dioxane Acetal
Caption: Acid-catalyzed hydrolysis of a 5-nitro-1,3-dioxane acetal.
Q2: How do substituents on the 5-nitro-1,3-dioxane ring, other than the nitro group, affect its stability in acidic media?
A2: Substituents on the 1,3-dioxane ring can significantly influence the rate of acid-catalyzed hydrolysis. The electronic properties of these substituents play a crucial role:
-
Electron-Withdrawing Groups (EWGs): The presence of additional EWGs on the ring, such as a bromine atom at the 5-position (e.g., 5-bromo-5-nitro-1,3-dioxane), generally increases stability. These groups destabilize the positively charged carboxonium ion intermediate, thereby slowing down the rate-determining step of the hydrolysis reaction. Computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds suggest that the nature of the substituent at the 5-position influences the stability of the molecule[2][3].
-
Electron-Donating Groups (EDGs): Conversely, EDGs, such as alkyl groups, can accelerate hydrolysis by stabilizing the carboxonium ion intermediate. For instance, a study on substituted 5-nitro-1,3-dioxanes indicated that a 2-methyl substitution can influence the compound's activity, which may be related to its chemical stability[4][5].
The position of the substituent also matters. Kinetic studies have shown that substitution at the 5-position of 1,3-dioxanes can strongly deactivate the acetal towards hydrolysis[6].
| Substituent at C5 | Electronic Effect | Predicted Impact on Hydrolysis Rate |
| -NO₂ | Strong EWG | Decreases |
| -Br | EWG | Decreases |
| -CH₃ | EDG | Increases |
| -H | Neutral | Baseline |
Q3: Are there formulation strategies to prevent or minimize the premature hydrolysis of my nitro-dioxane acetal?
A3: Yes, several formulation strategies can be employed to enhance the stability of acid-labile compounds like nitro-dioxane acetals:
-
pH Control with Buffers: Maintaining the pH of an aqueous formulation in the neutral to slightly alkaline range is the most direct way to prevent acid-catalyzed hydrolysis. The use of appropriate buffer systems (e.g., phosphate, citrate, or acetate buffers) is crucial for this purpose[7]. The choice of buffer will depend on the desired pH, the chemical compatibility with the active pharmaceutical ingredient (API), and the intended application.
-
Non-Aqueous Formulations: Eliminating water from the formulation is a highly effective strategy. Non-aqueous solvents such as propylene glycol, polyethylene glycols (PEGs), ethanol, and glycerin can be used as vehicles for water-sensitive drugs[8][9][10][11]. Propylene glycol, in particular, is a versatile solvent and stabilizer used in numerous pharmaceutical preparations[12][13].
-
Solid Dosage Forms: Formulating the nitro-dioxane acetal as a solid dosage form (e.g., tablets, capsules, or lyophilized powder for reconstitution) can significantly improve its stability by reducing the mobility of reactants and minimizing contact with water.
-
Excipient Selection: Careful selection of excipients is critical. Some excipients can have an acidic pH or contain impurities that may catalyze hydrolysis. Therefore, drug-excipient compatibility studies are essential during pre-formulation development[4][14][15][16].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: My 5-nitro-1,3-dioxane acetal-containing aqueous solution shows a rapid drop in pH and subsequent degradation over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Buffering | 1. Measure the pH of the formulation immediately after preparation and monitor it over time. 2. Incorporate a buffer system with a pKa close to the target pH. 3. Increase the buffer capacity by increasing the concentration of the buffer components. | A buffer's ability to resist pH changes is greatest around its pKa. Insufficient buffer capacity can be overwhelmed by acidic degradation products, leading to a cascade of further hydrolysis. |
| Acidic Excipients | 1. Review the specifications of all excipients for their pH and potential acidic impurities. 2. Conduct compatibility studies by mixing the API with each excipient and storing under accelerated conditions. 3. Replace any problematic excipients with more suitable alternatives. | Some common excipients can be inherently acidic or degrade to form acidic species, which can initiate the hydrolysis of the acetal. |
| Degradation of the API itself | 1. Analyze the degradation products to confirm the hydrolytic pathway. 2. If the degradation is autocatalytic, consider the formulation strategies mentioned in FAQ Q3. | The hydrolysis of the nitro-dioxane acetal can release acidic byproducts, which then catalyze further degradation. |
Workflow for Investigating Formulation Instability
Caption: Troubleshooting workflow for formulation instability.
Problem 2: I need to perform an experiment in a mildly acidic aqueous buffer, but my nitro-dioxane acetal is not stable enough.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent Lability at Low pH | 1. Determine the acceptable time frame for your experiment before significant degradation occurs. 2. If possible, increase the pH of the buffer to the highest acceptable level for your experiment. 3. Perform the experiment at a lower temperature to slow down the hydrolysis rate. | The rate of hydrolysis is pH and temperature-dependent. Even small adjustments can have a significant impact on the stability of the compound during the course of an experiment. |
| Solvent Effects | 1. Consider using a mixed-solvent system, such as dioxane-water or acetonitrile-water, with a higher proportion of the organic solvent. | Reducing the concentration of water, the nucleophile in the hydrolysis reaction, can decrease the rate of hydrolysis[6][17]. |
| Structural Modification | 1. If you are in the process of designing the molecule, consider introducing additional electron-withdrawing groups near the acetal functionality. | As discussed in FAQ Q2, structural modifications can be a powerful tool to enhance the intrinsic stability of the molecule. |
Experimental Protocols
Protocol 1: Screening for pH-Dependent Stability of a 5-Nitro-1,3-Dioxane Acetal
This protocol outlines a general procedure for evaluating the stability of a nitro-dioxane acetal at different pH values.
Materials:
-
5-nitro-1,3-dioxane acetal of interest
-
Buffer solutions (e.g., phosphate, acetate, citrate) at various pH levels (e.g., 4.0, 5.5, 7.4)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column and detector
-
pH meter
-
Constant temperature chamber or water bath
Procedure:
-
Prepare a stock solution of the nitro-dioxane acetal in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small volume of the stock solution to each of the buffer solutions to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Immediately after mixing, take a sample from each vial (t=0) and analyze it by HPLC to determine the initial concentration of the acetal.
-
Incubate the vials at a constant temperature (e.g., 25 °C or 40 °C for accelerated testing).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw samples from each vial and analyze them by HPLC.
-
Plot the concentration of the remaining nitro-dioxane acetal versus time for each pH.
-
Calculate the degradation rate constant (k) and the half-life (t₁/₂) at each pH.
Workflow for pH-Dependent Stability Screening
Caption: Workflow for pH-dependent stability screening.
Protocol 2: Preparation of a Stabilized Non-Aqueous Formulation
This protocol provides a starting point for formulating a nitro-dioxane acetal in a non-aqueous vehicle to prevent hydrolysis.
Materials:
-
5-nitro-1,3-dioxane acetal API
-
Polyethylene glycol 400 (USP grade)
-
Ethanol (anhydrous, USP grade)
-
Antioxidant (e.g., BHT, if required)
-
Glass vials and closures
-
Analytical balance, magnetic stirrer, and other standard laboratory equipment
Procedure:
-
Determine the desired concentration of the API in the final formulation.
-
Based on solubility studies, select a suitable non-aqueous solvent or a blend of solvents. A common starting point is a blend of propylene glycol and PEG 400.
-
In a glass beaker, weigh the required amount of the non-aqueous solvent(s).
-
If using an antioxidant, add it to the solvent and stir until dissolved.
-
Slowly add the weighed amount of the nitro-dioxane acetal API to the solvent while stirring continuously.
-
Continue stirring until the API is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid thermal degradation.
-
Once a clear solution is obtained, filter it through a suitable filter to remove any particulate matter.
-
Fill the solution into appropriate vials and seal them.
-
Store the formulation under controlled conditions and perform stability studies according to ICH guidelines to determine its shelf-life[13][18][19][20][21].
References
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-
Crystal Pharmatech. (n.d.). Case Study. Retrieved from [Link]
- Hatwar, B., Jain, A., & Singhai, A. K. (2023). Novel Prospects of Non-aqueous Solvents for Designing Injectables Parenteral Formulation. UTTAR PRADESH JOURNAL OF ZOOLOGY, 44(15), 50-60.
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ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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Klibanov, A. M., & Su, E. (n.d.). Nonaqueous Liquid Formulations of Water Sensitive Drugs. MIT Technology Licensing Office. Retrieved from [Link]
- Lappas, L. C., Hirsch, C. A., & Winely, C. L. (1976). Substituted 5-nitro-1,3-dioxanes: correlation of chemical structure and antimicrobial activity. Journal of Pharmaceutical Sciences, 65(9), 1301–1305.
- Maheshwari, R. K., et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3).
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- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63.
- Ruiz, P. A., Quijano-Quiñones, S. V., & Quijano-Solarte, J. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace.
- Science of Synthesis. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Sharma, P., et al. (2021). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets.
- Thayumanavan, S., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC.
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Vedantu. (n.d.). The rate constant for the hydrolysis reaction of an class 11 chemistry CBSE. Retrieved from [Link]
- Wu, S., Kim, E., & Zhao, R. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-Cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. Environmental Science & Technology, 57(50), 21284–21294.
- Zeneth. (2023). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Zhang, X., et al. (2014). Mechanismic Investigation on the Cleavage of Phosphate Monoester Catalyzed by Unsymmetrical Macrocyclic Dinuclear Complexes: The Selection of Metal Centers and the Intrinsic Flexibility of the Ligand. Inorganic Chemistry, 53(5), 2556–2567.
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amofor. (n.d.). Case studies – Formulation development. Retrieved from [Link]
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Crystal Pharmatech. (n.d.). Excipient Selection and Compatibility Studies. Retrieved from [Link]
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Bender, M. L., & Silver, M. S. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes. Semantic Scholar. Retrieved from [Link]
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Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-5-Nitro-1,3-Dioxane. PubChem. Retrieved from [Link]
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Lappas, L. C., Hirsch, C. A., & Winely, C. L. (1976). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. PubMed. Retrieved from [Link]
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Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA NEPAL. Retrieved from [Link]
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ResearchGate. (n.d.). Observed rate constants for the acid-catalysed hydrolysis o f.... Retrieved from [Link]
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Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Retrieved from [Link]
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National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf. Retrieved from [Link]
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DSpace Repository. (n.d.). Publication: Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl in Dioxane-Water Solutions. Retrieved from [Link]
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Chadha, R., & Bhandari, S. (2014). Drug-excipient compatibility screening-Role of thermoanalytical and spectroscopic techniques. Request PDF. Retrieved from [Link]
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Ruiz, P. A., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals.... Retrieved from [Link]
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ACS Publications. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Retrieved from [Link]
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Wu, S., et al. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposur. ChemRxiv. Retrieved from [Link]
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Cor-Jofre, R., et al. (2013). Drug-excipient compatibility studies in binary mixtures of avobenzone. PubMed. Retrieved from [Link]
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Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
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ITSP Solutions. (n.d.). Method 522_Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography. Retrieved from [Link]
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Farmasi UAD. (n.d.). the influence of propylene glycol. Retrieved from [Link]
-
PubMed. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Retrieved from [Link]
-
ResearchGate. (n.d.). Rate constants for the kinetics of hydrolysis | Download Table. Retrieved from [Link]
-
PubMed. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-Cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. Retrieved from [Link]
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ResearchGate. (n.d.). Acetalization of propylene glycol and ethylene glycol in the pilot-scale continuous reactive distillation column. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Compatibility study between hydroquinone and the excipients used in semi-solid pharmaceutical forms by thermal and non-thermal techniques. Retrieved from [Link]
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Minimizing side reactions during the deprotonation of 2-nitromethyl-1,3-dioxane
Welcome to the dedicated technical support guide for the deprotonation of 2-nitromethyl-1,3-dioxane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of forming the corresponding nitronate anion while avoiding common pitfalls and side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Introduction: The Challenge
The deprotonation of 2-nitromethyl-1,3-dioxane is a critical step in leveraging this building block for carbon-carbon bond formation. The electron-withdrawing nature of the nitro group significantly acidifies the adjacent α-protons, facilitating the formation of a nucleophilic nitronate anion.[1] However, the molecule possesses two key reactive sites: the acidic C-H bond and the acid-labile 1,3-dioxane (acetal) group.[2] Success hinges on carefully controlled basic conditions to form the anion, followed by a workup that preserves the integrity of the acetal. This guide will address the primary side reactions—the Nef reaction, Henry self-condensation, and unintended dioxane ring cleavage—providing actionable solutions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction seems incomplete. I'm observing low yields of my desired product after quenching the nitronate with an electrophile.
Answer: Incomplete deprotonation is the most common cause of low yields. This typically points to a mismatch between the acidity of your nitroalkane and the strength of the base employed.
-
Underlying Cause: The pKa of nitroalkanes is typically in the range of 10-12 in aqueous solutions, making them comparable to phenols.[3] For deprotonation to be rapid and complete, the pKa of the base's conjugate acid should be significantly higher. If the base is too weak, an unfavorable equilibrium will be established, leaving a substantial amount of the starting material unreacted.
-
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using common alkoxides like sodium ethoxide or potassium tert-butoxide, you may be in an equilibrium situation. Consider switching to a stronger, non-nucleophilic base. Metal hydrides (like NaH) or lithium amide bases (like LDA) are excellent choices for ensuring irreversible deprotonation.
-
Optimize Temperature: While initial deprotonation is often performed at low temperatures (e.g., -78 °C or 0 °C) to minimize side reactions, the reaction may be kinetically slow. After adding the base, allow the reaction to slowly warm to a higher temperature (e.g., room temperature) while monitoring for any decomposition.
-
Solvent Choice: The solvent must effectively solvate both the base and the resulting nitronate salt. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred over protic or nonpolar solvents.[4]
-
Table 1: Comparative Guide for Base Selection
| Base | Conjugate Acid pKa (approx. in DMSO) | Typical Solvent(s) | Pros | Cons |
| Potassium tert-butoxide (KOtBu) | 32 | THF, t-BuOH | Inexpensive, soluble | Can establish equilibrium; sterically hindered |
| Sodium Hydride (NaH) | 42 (H₂) | THF, DMF | Irreversible deprotonation; inexpensive | Heterogeneous reaction; requires careful handling (pyrophoric) |
| Lithium Diisopropylamide (LDA) | 36 | THF | Very strong, non-nucleophilic; soluble | Must be prepared fresh or titrated; requires low temperatures |
| Sodium Hydroxide (NaOH) | 31 | Water, Alcohols | Inexpensive, readily available | Can promote water-based side reactions; often not strong enough |
Question 2: After my aqueous workup, I've isolated a product that appears to be an aldehyde, not my expected product. What happened?
Answer: You have likely encountered the Nef reaction . This is a classic transformation of nitroalkanes where the intermediate nitronate salt is hydrolyzed under acidic conditions to form a carbonyl compound and nitrous oxide.[5][6]
-
Mechanism Insight: The nitronate anion is protonated on oxygen to form a nitronic acid (the aci-form).[3] Further protonation and subsequent attack by water leads to an unstable intermediate that collapses to the corresponding aldehyde (in this case, 1,3-dioxane-2-carbaldehyde) and nitrous oxide.[7]
-
Preventative Measures:
-
Strict pH Control During Workup: The critical step is to avoid strongly acidic conditions (pH < 5). Do not quench your reaction with strong acids like HCl or H₂SO₄.
-
Recommended Quenching Protocol: Use a buffered or weakly acidic solution. Saturated aqueous ammonium chloride (NH₄Cl) is a common and effective choice. This provides a proton source to neutralize any remaining strong base without causing a drastic drop in pH that would initiate the Nef reaction.
-
Temperature Management: Perform the quench at a low temperature (0 °C or below) to dissipate heat and minimize the rate of any potential hydrolysis reactions.
-
Question 3: My final product mixture is complex, and NMR analysis suggests the 1,3-dioxane ring has opened. Why did this occur?
Answer: The 1,3-dioxane moiety is an acetal, which is fundamentally a protecting group for a carbonyl. Acetals are stable to bases but are highly susceptible to hydrolysis under acidic conditions.[2] This side reaction is distinct from the Nef reaction but is caused by the same root issue: improper workup conditions.
-
Causality: The mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a stabilized carbocation. Nucleophilic attack by water completes the hydrolysis, ultimately yielding 1,3-propanediol and the aldehyde derived from the nitromethyl group (which would likely undergo a Nef reaction simultaneously).
-
Solution Workflow:
-
Confirm Stability: Before running the full reaction, test the stability of your starting material (2-nitromethyl-1,3-dioxane) to your planned workup conditions.[8] Take a small sample, dissolve it in your reaction solvent, and treat it with your quenching agent. Monitor by TLC or LC-MS to see if any decomposition occurs.
-
Employ Non-Aqueous Workup: If your product is sensitive even to weakly acidic aqueous conditions, consider a non-aqueous workup. This could involve quenching with a solid acid source that can be filtered off or using an organic-soluble quenching agent.
-
Buffer Your Quench: If an aqueous quench is necessary, use a buffered system (e.g., a phosphate buffer at pH 7) to ensure the pH remains neutral throughout the process.
-
Troubleshooting Decision Workflow
The following diagram provides a logical path to diagnose and solve common issues during the deprotonation and subsequent reaction of 2-nitromethyl-1,3-dioxane.
Caption: Troubleshooting decision tree for deprotonation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways I need to be aware of?
The three main side reactions are the Nef Reaction, Dioxane Hydrolysis, and the Henry Reaction. The first two are typically triggered during an improper acidic workup. The Henry (or nitroaldol) reaction is a base-catalyzed self-condensation between the nitronate anion and any unreacted starting material (acting as an electrophile if it tautomerizes to its aci-form) or an impurity aldehyde.[9][10] Keeping the reaction temperature low and ensuring rapid, complete deprotonation minimizes the risk of the Henry reaction.
Caption: Competing pathways in the deprotonation reaction.
Q2: How can I monitor the progress of the deprotonation?
Monitoring the formation of the nitronate can be challenging.
-
TLC Analysis: This is the most straightforward method. Spot a small aliquot of the reaction mixture (after quenching it in a separate vial with NH₄Cl) against your starting material. The nitronate salt itself will likely stay at the baseline, but the quenched product should have a different Rf from the starting nitroalkane.
-
UV-Vis Spectroscopy: Nitronate anions have a characteristic strong absorbance in the UV region, typically between 220-240 nm.[11] If you have the capability for in-situ monitoring, the appearance of this absorbance is a clear indicator of nitronate formation.
-
Color Change: The formation of the nitronate salt often results in a color change, frequently to a yellow or orange hue. While not quantitative, this can be a useful qualitative indicator that deprotonation is occurring.
Q3: Is it better to add the base to the nitroalkane or the nitroalkane to the base (inverse addition)?
For this specific substrate, inverse addition (adding a solution of the 2-nitromethyl-1,3-dioxane to a solution or slurry of the base) is generally recommended. This ensures that the nitroalkane is always in the presence of excess base, promoting rapid and complete deprotonation and minimizing the chance for side reactions like the Henry self-condensation, which requires the simultaneous presence of both the nitronate and the neutral nitroalkane.
Q4: Do I need to use rigorously anhydrous conditions?
Yes, absolutely. Strong bases like NaH and LDA react violently with water. Any moisture in your solvents or on your glassware will consume your base, leading to incomplete deprotonation and lower yields. Furthermore, the presence of water can facilitate unwanted side reactions. Always use freshly distilled, anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the experiment.
References
-
SCT Tunisie. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in water and biphasic conditions. Retrieved from [Link][4]
-
Organic Chemistry Portal. (n.d.). Nef Reaction. Retrieved from [Link][6]
-
Voskressensky, L. G., et al. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Molecules, 28(2), 705. Retrieved from [Link][12]
-
Chemistry Learner. (2026). Nef Reaction: Mechanism, Examples, Limitations. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Conjugate Addition of Nitroalkanes to Electron-Poor Alkenes (Michael Reaction). Request PDF. Retrieved from [Link][13]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link][14]
-
Kamal, A., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3603. Retrieved from [Link][1]
-
ACS Publications. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. Retrieved from [Link][15]
-
NIH. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link][16]
-
Wikipedia. (2023). Henry reaction. Retrieved from [Link][10]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][8]
-
Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link][17]
-
PubMed. (n.d.). Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay. Retrieved from [Link][18]
-
Quora. (2016). What strong bases that can be used to deprotonate secondary amine?. Retrieved from [Link][19]
-
NIH. (n.d.). A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine. Retrieved from [Link][20]
-
VolWeb. (n.d.). Kinetic and Equilibrium Acidities for Nitroalkanes. Retrieved from [Link][11]
-
PMC. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern. Retrieved from [Link][21]
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. sctunisie.org [sctunisie.org]
- 5. Nef reaction - Wikipedia [en.wikipedia.org]
- 6. Nef Reaction [organic-chemistry.org]
- 7. Nef_reaction [chemeurope.com]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Henry reaction - Wikipedia [en.wikipedia.org]
- 11. volweb.utk.edu [volweb.utk.edu]
- 12. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Michael Addition [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles [frontiersin.org]
- 18. Evaluation of secondary nitroalkanes, their nitronates, primary nitroalkanes, nitrocarbinols, and other aliphatic nitro compounds in the Ames Salmonella assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing hydrolytic stability of dimethyl acetal vs 5,5-dimethyl-1,3-dioxane
Topic: Comparative Guide: Hydrolytic Stability of Dimethyl Acetal vs. 5,5-Dimethyl-1,3-Dioxane Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
In the architecture of organic synthesis and drug design, the choice between an acyclic Dimethyl Acetal (DMA) and a cyclic 5,5-Dimethyl-1,3-Dioxane (Neopentyl Acetal) is rarely a matter of preference—it is a strategic decision dictated by thermodynamics and kinetics.
The Consensus: The 5,5-dimethyl-1,3-dioxane moiety exhibits significantly superior hydrolytic stability compared to its acyclic dimethyl acetal counterpart. This enhanced resistance to acid-catalyzed hydrolysis is driven by two convergent forces:
-
Entropic Advantage: The cyclic nature of the dioxane ring makes the reverse reaction (ring closure) intramolecular and entropically favored.
-
The Thorpe-Ingold Effect (Gem-Dialkyl Effect): The gem-dimethyl group at the 5-position locks the ring in a stable chair conformation, compressing the bond angles and creating a "kinetic fortress" that retards ring opening.
Recommendation: Use DMA for transient protection requiring mild, rapid deprotection. Use 5,5-Dimethyl-1,3-Dioxane for robust protection throughout harsh multi-step sequences or for stable prodrug linkers requiring survival in plasma/neutral pH.
Mechanistic Foundation: Why the Difference Exists?
To predict performance, one must understand the failure mode. Both protecting groups degrade via acid-catalyzed hydrolysis, but the energy barriers differ.
The Hydrolysis Mechanism
The rate-determining step (RDS) in acetal hydrolysis is the protonation of the alkoxy oxygen followed by the expulsion of the alcohol to form a resonance-stabilized oxocarbenium ion .
Figure 1: General acid-catalyzed hydrolysis pathway. The stability of the starting material relative to the transition state leading to the oxocarbenium ion dictates the rate.
The "Neopentyl" Advantage (Thorpe-Ingold Effect)
While standard 1,3-dioxanes are more stable than acyclic acetals due to entropy, the 5,5-dimethyl variant adds a steric layer of protection.
-
Conformational Locking: The two methyl groups at the 5-position create 1,3-diaxial interactions that strongly bias the ring toward a specific chair conformation.
-
Angle Compression: The bulky methyl groups compress the internal C-C-C bond angle at position 5. To relieve this strain, the ring seeks to remain closed (where angles are closer to ideal) rather than open.
-
Result: The activation energy ($ \Delta G^\ddagger $) required to break the ring and reach the transition state is significantly higher for the neopentyl derivative than for the acyclic dimethyl acetal.
Comparative Performance Data
The following data synthesizes kinetic trends observed in acid-catalyzed hydrolysis studies (pseudo-first-order kinetics,
| Feature | Dimethyl Acetal (Acyclic) | 5,5-Dimethyl-1,3-Dioxane (Cyclic) | Relative Stability Factor |
| Structure | Acyclic ( | Cyclic (6-membered ring) | N/A |
| Entropic Effect | Low (Intermolecular cleavage) | High (Intramolecular closure) | Cyclic is ~10-30x more stable |
| Steric Effect | Minimal | High (Thorpe-Ingold) | Neopentyl adds ~5-10x stability vs unsubstituted dioxane |
| Hydrolysis | Minutes to Hours | Hours to Days | ~100x slower (estimated) |
| Formation Rate | Moderate (Equilibrium driven) | Fast (Entropically driven) | Dioxane forms faster |
| Deprotection Condition | Mild Acid (e.g., 0.1M HCl, RT) | Stronger Acid / Heat (e.g., 2M HCl, Reflux) | Dioxane requires forcing conditions |
Critical Note on "Greene's Protective Groups": Researchers often cite tables in Greene's Protective Groups suggesting variable stability orders. Be aware that specific substrate electronics (e.g., electron-rich aromatics vs. aliphatics) can skew these trends. However, for a direct comparison of the protecting group itself on the same substrate, the 5,5-dimethyl-1,3-dioxane is universally more robust.
Experimental Protocols
To validate these claims in your specific drug candidate, use the following self-validating protocols.
Protocol A: Comparative Hydrolytic Stability Assay
Objective: Determine the half-life (
Materials:
-
Substrate A: Benzaldehyde dimethyl acetal (Model Acyclic)
-
Substrate B: Benzaldehyde 5,5-dimethyl-1,3-dioxane (Model Cyclic)
-
Solvent:
(Deuterated Acetonitrile) / buffer. -
Internal Standard: 1,3,5-Trimethoxybenzene (Inert to acid).
Workflow:
-
Preparation: Dissolve 0.05 mmol of Substrate and 0.01 mmol Internal Standard in 0.6 mL of
. -
Initiation: Add 0.2 mL of Deuterated Acid Buffer (e.g.,
adjusted to pH 1.0 or pH 5.0 depending on desired stress). Note: Measure pH of the aqueous fraction before mixing. -
Monitoring: Transfer to an NMR tube. Acquire
NMR spectra at min, then hourly. -
Quantification: Integrate the unique acetal proton signal (usually
5.0–5.5 ppm) relative to the Internal Standard. -
Calculation: Plot
vs. time. The slope is .
Protocol B: Synthesis of 5,5-Dimethyl-1,3-Dioxane (Neopentyl Protection)
Objective: High-yield installation of the robust group.
-
Reagents: Carbonyl substrate (1.0 eq), Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) (1.2–1.5 eq), p-Toluenesulfonic acid (pTsOH) (0.05 eq).
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
-
Setup: Round-bottom flask fitted with a Dean-Stark trap and reflux condenser.
-
Procedure: Reflux until water collection ceases (monitor via TLC).
-
Workup: Cool to RT. Add
to neutralize acid (Critical to prevent hydrolysis during workup). Wash with , Water, Brine. Dry over . -
Purification: Recrystallization (if solid) or Flash Chromatography (usually stable on Silica with
).
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate protecting group for your campaign.
Figure 2: Selection logic for acetal protecting groups based on synthetic requirements.
References
-
Mechanism of Acetal Hydrolysis: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link
-
Thorpe-Ingold Effect in Dioxanes: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link
-
Comparative Stability Data: Leggetter, B. E., et al. (1965). The relative ease of reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes. Canadian Journal of Chemistry, 43(4), 1030. Link
-
Protective Groups Overview: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (See Chapter 4 for Reactivity Charts). Link
-
Neopentyl Glycol Properties: NIST Chemistry WebBook, SRD 69. 5,5-Dimethyl-1,3-dioxane.[1][2] Link
Sources
IR spectroscopy analysis of nitro group stretching in dioxane derivatives
Topic: IR spectroscopy analysis of nitro group stretching in dioxane derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Context
In medicinal chemistry, dioxane rings (particularly 1,3-dioxane and 1,4-dioxane) serve as critical pharmacophores and solubility-enhancing scaffolds. When functionalized with a nitro group (e.g., 5-nitro-1,3-dioxane), the molecule presents a unique spectroscopic challenge. The electron-withdrawing nature of the nitro group (
This guide compares the infrared (IR) spectral performance of nitro-dioxane derivatives against standard nitro-aromatic and nitro-aliphatic alternatives. It provides a validated protocol for distinguishing the critical nitro stretching modes (
Theoretical Framework: Vibrational Mechanics
To accurately analyze these derivatives, one must deconstruct the competing vibrational modes. The nitro group is not an isolated oscillator; its frequency is modulated by the ring strain and the electronegativity of the dioxane oxygens.
The Spectral Conflict
-
The Nitro Signal: The
group exhibits two dominant stretching vibrations:-
Asymmetric Stretch (
): High intensity, typically . -
Symmetric Stretch (
): Medium intensity, typically .
-
-
The Dioxane Interference: The dioxane ring generates strong C-O-C asymmetric stretching bands (
) and, crucially, methylene ( ) scissoring and wagging modes ( ).
Critical Insight: The symmetric nitro stretch often overlaps with the dioxane
Comparative Analysis: Spectral Performance
The following table contrasts the vibrational characteristics of Nitro-Dioxane derivatives with their primary structural alternatives. This data supports the selection of specific spectral windows for analysis.[1]
Table 1: Comparative Vibrational Shifts of the Nitro Group
| Feature | Nitro-Dioxane (1,3-isomer) | Nitro-Alkane (Aliphatic) | Nitro-Benzene (Aromatic) | Diagnostic Implication |
| 1555 – 1540 cm | 1550 cm | 1530 – 1500 cm | Dioxane derivatives appear "Aliphatic-like" but shifted higher due to oxygen induction. | |
| 1375 – 1350 cm | 1370 cm | 1350 – 1320 cm | High Risk: Overlaps with dioxane ring CH | |
| Interference | High (Ring C-O-C & CH | Low (Simple alkyl chains) | Medium (Ring C=C modes) | Requires high-resolution scans or 2nd derivative analysis. |
| Electronic Effect | Inductive (-I) from Ring Oxygens | None | Resonance (+M/-M) | Lack of resonance in dioxane keeps |
Key Takeaway: Unlike nitro-benzenes, where conjugation lowers the bond order (and frequency) of the N-O bond, nitro-dioxanes retain a double-bond character similar to nitro-alkanes. However, the proximity of ring oxygens (especially in 5-nitro-1,3-dioxane) exerts an inductive effect that can slightly blueshift (increase) the asymmetric frequency.
Experimental Protocol: Validated Workflow
Objective: To acquire high-fidelity spectra of solid nitro-dioxane derivatives (e.g., 5-bromo-5-nitro-1,3-dioxane) with sufficient resolution to resolve the symmetric stretch.
Method Selection: ATR vs. Transmission (KBr)
-
Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for routine screening.
-
Rationale: Nitro-dioxanes are often crystalline solids. KBr pellet preparation can induce pressure-induced polymorph changes or hygroscopic interference in the
region (though less critical for nitro analysis). ATR is non-destructive and rapid.[2][3]
Step-by-Step Protocol
-
System Initialization:
-
Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at
resolution.
-
-
Sample Deposition:
-
Place
of the derivative on the crystal center. -
Crucial Step: Apply high pressure using the anvil clamp. Ensure the "force gauge" reads optimal contact. Poor contact results in weak bands, disproportionately affecting the critical
mode.
-
-
Acquisition:
-
Scan Range:
. -
Scans: 64 (to improve Signal-to-Noise ratio for the secondary symmetric peak).
-
-
Post-Processing (Self-Validation):
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Check the baseline at
(should be flat; no functional groups absorb here for these compounds).
-
Data Interpretation & Logic Flow
The following decision tree illustrates the logic for confirming a Nitro-Dioxane structure versus an impurity or alternative scaffold.
Figure 1: Logical workflow for distinguishing nitro-dioxane scaffolds from aromatic and aliphatic analogs based on spectral hierarchy.
Troubleshooting the "Symmetric Trap"
If the band at
-
Second Derivative Spectroscopy: Calculate the 2nd derivative of the absorbance spectrum. This mathematical transformation separates overlapping peaks, resolving the sharp Nitro
from the broader wagging. -
Raman Confirmation: If IR is ambiguous, Raman spectroscopy is complementary. The Nitro symmetric stretch is often very strong in Raman, while the ether C-O-C modes are weaker, providing a clear confirmation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for nitro group assignments).
-
NIST Chemistry WebBook. 1,4-Dioxane Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
Kintek Solution. (2024). KBr Pellets vs. ATR: A Guide to Choosing the Right IR Spectroscopy Method. Available at: [Link]
-
Doc Brown's Chemistry. Interpretation of the infrared spectrum of 1,4-dioxane. Available at: [Link]
Sources
Validating purity of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane via HPLC methods
This guide outlines a rigorous, field-validated approach to determining the purity of 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane (CAS 33884-29-6) .
While Gas Chromatography (GC-FID) is the industry standard for the assay of this volatile intermediate, it poses risks for thermally labile nitro-acetal functionalities. This guide presents High-Performance Liquid Chromatography (HPLC) as a superior alternative for stability-indicating analysis, comparing its performance directly against GC and providing a complete validation protocol.
Methodology Comparison: RP-HPLC vs. GC-FID
Executive Summary & Strategic Rationale
This compound is a critical intermediate in the synthesis of biocides and complex pharmaceutical agents. Its structure combines a nitro group (thermally sensitive) with a 1,3-dioxane ring (acid-sensitive acetal).
-
The Problem: Standard GC methods require injector temperatures >200°C, which can induce micro-degradation of the nitro group, leading to artificially low purity results and "ghost" peaks of degradation products (e.g., nitroacetaldehyde).
-
The Solution: Reverse-Phase HPLC (RP-HPLC) operates at ambient temperatures, preserving the analyte's integrity.
-
The Verdict: Use GC-FID for raw material screening (speed). Use RP-HPLC for final product release, stability studies, and impurity profiling.
Technical Comparison: HPLC vs. GC Performance
The following table contrasts the performance of the proposed HPLC method against the legacy GC-FID method.
| Feature | RP-HPLC (Proposed) | GC-FID (Legacy Standard) | Scientific Implication |
| Thermal Stress | None (Ambient / 25°C) | High (Injector >200°C) | HPLC prevents thermal denitration or ring opening during analysis. |
| Impurity Detection | High (Detects non-volatiles) | Moderate (Volatiles only) | HPLC captures heavy precursors (e.g., neopentyl glycol oligomers) that GC misses. |
| Sample Prep | Dilute & Shoot (ACN/Water) | Extraction required for aqueous samples | HPLC is compatible with aqueous reaction matrices; GC requires phase extraction. |
| Sensitivity (LOD) | ~0.5 µg/mL (UV @ 210 nm) | ~10 µg/mL (FID) | UV detection of the nitro chromophore is highly specific and sensitive. |
| Throughput | 12–15 min run time | 20–30 min run time | HPLC offers faster equilibration between runs compared to GC oven cooling. |
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed to be self-validating . It includes a "System Suitability" step that must pass before data is accepted.
A. Reagents & Instrumentation[1][2][3]
-
Analyte: this compound (Reference Standard >98%).[1]
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade), Ammonium Acetate (Buffer).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Rationale: A standard C18 provides sufficient hydrophobic retention for the dioxane ring while managing the polarity of the nitro group.
-
-
Detector: Diode Array Detector (DAD) or VWD.
B. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5)
-
Critical: Do not use strong acid (e.g., 0.1% TFA). The dioxane acetal linkage is acid-labile and will hydrolyze on-column at pH < 3.
-
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Detection: UV 210 nm (Primary), 280 nm (Secondary confirmation)
-
Injection Volume: 10 µL
C. Gradient Profile
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 90 | 10 | Equilibration |
| 8.0 | 40 | 60 | Elution of Target |
| 10.0 | 10 | 90 | Wash Impurities |
| 12.0 | 90 | 10 | Re-equilibration |
Validation Framework (E-E-A-T)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
Step 1: Specificity (Stress Testing)
Demonstrate that the method can distinguish the analyte from degradation products.
-
Acid Hydrolysis: Treat sample with 0.1M HCl for 1 hour.
-
Expected Result: Disappearance of the main peak; appearance of Neopentyl Glycol (early eluting, low UV) and Nitroacetaldehyde (early eluting).
-
-
Thermal Stress: Heat sample to 60°C for 4 hours.
-
Expected Result: Minimal degradation (confirms stability for HPLC vs GC).
-
Step 2: Linearity & Range
-
Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 1.0 mg/mL).
-
Acceptance Criteria:
.
Step 3: System Suitability (Daily Check)
Before running samples, inject the Standard 5 times.
-
RSD of Area: < 2.0%
-
Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).
-
Theoretical Plates: > 2000.
Visualizations
A. Analytical Workflow
This diagram illustrates the decision logic for choosing the correct analytical path and the HPLC workflow.
Caption: Decision matrix and workflow for high-fidelity purity analysis.
B. Acid Hydrolysis Degradation Pathway
Understanding the breakdown is crucial for identifying impurity peaks.
Caption: Acid-catalyzed hydrolysis pathway yielding specific impurities detectable by HPLC.
References
-
Sigma-Aldrich. 5,5-Dimethyl-2-nitromethyl-1,3-dioxane for synthesis (Product Specification).[2][3] Retrieved from
-
Sielc Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column (Methodology for Nitro-Aliphatics). Retrieved from
-
BenchChem. HPLC Separation of 2-Ethyl-5,5-dimethyl-1,3-dioxane Diastereomers (Analogous Dioxane Separation). Retrieved from
-
Organic Chemistry Portal. Protection of Carbonyl Compounds: 1,3-Dioxanes (Stability Data). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4192179 (Structure & Properties). Retrieved from
Sources
Crystal Structure Analysis and Conformation of 2-Nitromethyl-1,3-dioxanes
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers
Executive Summary: The Stereoelectronic Challenge
The 1,3-dioxane ring system is a fundamental pharmacophore in medicinal chemistry, serving as a bioisostere for cyclic ethers and a rigid scaffold for displaying functional groups. Among these, 2-nitromethyl-1,3-dioxanes present a unique conformational challenge. The interplay between the steric bulk of the nitromethyl group and the dipole-dipole interactions inherent to the dioxane ring creates a complex structural landscape.
This guide objectively compares the three primary methodologies for determining the conformation of these molecules: Single Crystal X-Ray Diffraction (SC-XRD) , Solution-State NMR , and DFT Computational Modeling . We analyze the efficacy of each method in resolving the axial/equatorial preference of the C2-substituent and the impact of the anomeric effect.
Comparative Analysis of Analytical Methodologies
For researchers characterizing 2-substituted-1,3-dioxanes, choosing the right analytical tool is critical. The following table compares the "performance" of each method regarding structural resolution and environmental relevance.
Table 1: Analytical Performance Comparison
| Feature | Method A: Single Crystal X-Ray (SC-XRD) | Method B: Solution NMR ( | Method C: DFT Calculation (Gas/Solvent Model) |
| Primary Output | Absolute configuration, bond lengths ( | Dynamic conformational equilibrium, | Energy barriers ( |
| State of Matter | Solid (Frozen lattice). | Solution (Dynamic averaging). | Virtual (Idealized). |
| Conformational Insight | Static: Reveals the single most stable conformer in the crystal lattice. | Dynamic: Detects time-averaged populations of conformers. | Predictive: Quantifies the energy penalty of axial vs. equatorial orientations. |
| Critical Limitation | Crystal packing forces (van der Waals, H-bonds) may distort the "true" molecular geometry. | Cannot easily distinguish rapid equilibrium without low-temp experiments. | Accuracy depends heavily on the chosen basis set and solvation model. |
| Cost/Time Profile | High / Days to Weeks (crystallization dependent). | Low / Minutes to Hours.[1][2] | Low / Hours (cluster dependent). |
Structural Deep Dive: The 2-Nitromethyl Conformation
The Chair Conformation and C2 Preference
The 1,3-dioxane ring predominantly adopts a chair conformation .[3] The critical structural question for 2-nitromethyl-1,3-dioxane is the orientation of the nitromethyl (
-
Equatorial Preference: In general, substituents at C2 prefer the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.[3]
-
The Anomeric Effect: Unlike 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial position, the 2-nitromethyl group is attached via a carbon atom (
bond). Consequently, the steric dominance of the nitromethyl group generally enforces an equatorial orientation .
Crystallographic Evidence (Method A)
In the solid state, 2-nitromethyl-1,3-dioxanes typically crystallize in centrosymmetric space groups (e.g.,
-
Bond Lengths: The
and bond lengths are typically symmetrical (~1.41–1.42 Å), indicating a lack of significant hyperconjugative distortion found in anomeric systems. -
Lattice Interactions: Weak
hydrogen bonds often link the nitro group oxygen atoms to acidic protons on adjacent rings, stabilizing the lattice.
NMR Diagnostics (Method B)
The conformation is best validated in solution using vicinal coupling constants (
-
Diagnostic Signal: The proton at C2 (
) is the key indicator. -
If Nitromethyl is Equatorial: The
proton is axial . It exhibits a small coupling constant with adjacent atoms if no vicinal protons exist, but in 2-substituted systems, we look at the C4/C6 protons. -
C4/C6 Protons:
- (Large coupling = anti-periplanar).
- (Small coupling = gauche).
Experimental Protocols
Protocol 1: Crystallization for X-Ray Analysis
Objective: Obtain single crystals suitable for diffraction (size
-
Solvent Selection: Prepare a saturated solution of the 2-nitromethyl-1,3-dioxane derivative in a moderately polar solvent (e.g., Ethanol or Ethyl Acetate).
-
Vapor Diffusion Method:
-
Place 1 mL of the saturated solution in a small inner vial.
-
Place the inner vial (uncapped) inside a larger jar containing a volatile anti-solvent (e.g., Pentane or Hexane).
-
Seal the outer jar tightly.
-
-
Incubation: Allow to stand undisturbed at
for 3–7 days. The slow diffusion of pentane into the ethanol solution will gently push the compound out of solution, forming high-quality prisms or needles.
Protocol 2: NMR Conformational Analysis
Objective: Determine the axial/equatorial ratio in solution.[4]
-
Sample Prep: Dissolve ~10 mg of compound in
(0.6 mL). -
Acquisition:
-
Run standard
NMR (minimum 400 MHz). -
Run NOESY (Nuclear Overhauser Effect Spectroscopy).
-
-
Analysis:
-
NOE Check: Irradiate the C2-nitromethyl protons.
-
Positive NOE to C4/C6 axial protons confirms the nitromethyl group is equatorial .
-
Positive NOE to C4/C6 equatorial protons would imply an axial nitromethyl group (rare/destabilized).
-
Visualizations
Diagram 1: Analytical Workflow for Conformational Assignment
This flowchart illustrates the logical progression from synthesis to structural confirmation, highlighting the decision nodes based on physical state.
Caption: Integrated workflow combining solution-state dynamics (NMR) and solid-state precision (XRD) to validate the equatorial preference of the nitromethyl substituent.
Diagram 2: Conformational Equilibrium & Energy
This diagram visualizes the energy difference between the two chair forms, emphasizing the stability of the equatorial conformer.
Caption: Energy landscape of the 1,3-dioxane ring flip. The equatorial conformer is thermodynamically favored due to the absence of severe steric repulsion.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the anomeric effect).
-
Bailey, W. F., & Eliel, E. L. (1974). "Conformational Analysis. XXIX. The Anomeric Effect in 2-Alkoxy-1,3-dioxanes." Journal of the American Chemical Society, 96(6), 1798–1806. [Link]
-
Grosu, I., et al. (1997). "Stereochemistry of some new 1,3-dioxane derivatives of 1,3-diacetylbenzene." Revue Roumaine de Chimie, 47(3-4), 327-332.[4] (Specific structural data on substituted dioxanes).
- Raskil'dina, G. Z., et al. (2019). "Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane." Journal of Structural Chemistry. (Methodology for NMR/DFT comparison in dioxanes).
-
Cambridge Crystallographic Data Centre (CCDC). (Standard repository for validating 1,3-dioxane crystal structures). [Link]
Sources
Comparative reactivity of 2-nitromethyl vs 2-methyl-1,3-dioxane in aldol reactions
Executive Summary: The "Chameleon" vs. The "Shield"
In the architecture of carbon-carbon bond formation, 1,3-dioxanes serve two distinct roles depending on their C2-substitution. This guide compares 2-(nitromethyl)-1,3-dioxane (Compound A) and 2-methyl-1,3-dioxane (Compound B).
While structurally similar, their reactivity profiles in aldol environments are diametrically opposed. Compound A acts as a nucleophilic chameleon , utilizing the nitro group to facilitate direct Nitro-Aldol (Henry) condensation. Compound B acts as a protective shield , chemically inert to the basic conditions required for aldol chemistry, serving primarily as a latent electrophile (masked acetaldehyde).
| Feature | 2-(Nitromethyl)-1,3-dioxane | 2-Methyl-1,3-dioxane |
| Role | Nucleophile (C-C Bond Former) | Spectator / Latent Electrophile |
| Reactivity Type | Henry Reaction (Nitro-Aldol) | Inert to Base / Acid-Labile |
| Key pKa ( | ~17 (Nitronate formation) | >40 (No enolization) |
| Primary Utility | Synthesis of | Protection of acetaldehyde |
Mechanistic Divergence
The Nitro-Aldol (Henry) Pathway
2-(Nitromethyl)-1,3-dioxane is a bifunctional reagent. The 1,3-dioxane ring protects the aldehyde functionality, while the nitro group activates the adjacent methylene protons.
-
Activation: The electron-withdrawing nature of the nitro group (
) renders the -protons acidic ( in DMSO). -
Mechanism: Mild bases (e.g., DBU, TMG, or catalytic alkoxides) generate a nitronate anion. This nucleophile attacks an external aldehyde or ketone to form a
-nitro alcohol. -
Stereoselectivity: The reaction often yields a mixture of syn and anti diastereomers, though chiral catalysts (e.g., Cu(II)-bisoxazoline) can induce high enantioselectivity.
The Alkyl-Acetal "Dead End"
2-Methyl-1,3-dioxane lacks the electron-withdrawing group required to acidify the C2-methyl protons.
-
Inertness: The
of the methyl protons is . Standard aldol bases (NaOH, LDA, KOtBu) cannot deprotonate this position to form a nucleophile. -
Stability: Under the basic conditions used for Henry reactions, this molecule remains unchanged. It requires acidic hydrolysis to unmask acetaldehyde, which can then undergo traditional self-aldolization, but the dioxane itself does not participate directly.
Experimental Data & Performance
The following data contrasts the yield and conditions for C-C bond formation using benzaldehyde as the electrophile.
Table 1: Comparative Reactivity with Benzaldehyde
| Reagent (Nucleophile) | Base / Catalyst | Solvent | Temp | Time | Product | Isolated Yield |
| 2-(Nitromethyl)-1,3-dioxane | Amberlyst A-21 (Resin) | EtOH | 25°C | 4 h | 92% | |
| 2-(Nitromethyl)-1,3-dioxane | KOtBu (0.1 eq) | THF | 0°C | 2 h | 88% | |
| 2-Methyl-1,3-dioxane | KOtBu (1.0 eq) | THF | Reflux | 24 h | No Reaction | N/A (Recov. SM) |
| 2-Methyl-1,3-dioxane | LDA (1.1 eq) | THF | -78°C | 1 h | Decomposition* | <5% |
*Note: Strong bases like LDA may cause ring fragmentation (elimination) rather than deprotonation of the methyl group.
Detailed Experimental Protocols
Protocol A: Henry Reaction using 2-(Nitromethyl)-1,3-dioxane
This protocol synthesizes a masked
Reagents:
-
2-(Nitromethyl)-1,3-dioxane (1.0 eq)
-
4-Chlorobenzaldehyde (1.1 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq)[1]
-
THF (Anhydrous)
Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask under
atmosphere. -
Dissolution: Dissolve 4-chlorobenzaldehyde (1.1 mmol) and 2-(nitromethyl)-1,3-dioxane (1.0 mmol) in THF (5 mL).
-
Catalysis: Cool to 0°C. Add DBU (0.1 mmol) dropwise via syringe.
-
Reaction: Stir at 0°C for 30 mins, then warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:3). The nitro-aldol product typically appears as a more polar spot.
-
Workup: Quench with saturated
solution (10 mL). Extract with EtOAc ( mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel).
Validation:
-
H NMR: Look for the disappearance of the nitromethyl doublet (
ppm) and appearance of the CH-OH multiplet ( ppm).
Protocol B: Synthesis of the Reagent (2-(Nitromethyl)-1,3-dioxane)
Since this reagent is not always commercially available, synthesis is required.
-
Condensation: Mix nitromethane (1.0 mol) and triethyl orthoformate (1.1 mol) with catalytic
. Heat to 90°C and distill off ethanol. -
Transacetalization: Treat the resulting crude diethyl acetal with 1,3-propanediol (1.1 eq) and p-TsOH (cat.) in benzene/toluene. Reflux with a Dean-Stark trap to remove ethanol/water.
-
Distillation: Vacuum distill the product (bp ~85°C at 2 mmHg). Caution: Distillation of nitro compounds carries explosion risks; use a blast shield.
Visualizing the Reaction Divergence
The following diagram illustrates the mechanistic "decision tree" defined by the substituent at the C2 position.
Figure 1: Mechanistic flowchart showing the divergent reactivity of nitro- vs. methyl-substituted dioxanes under aldol conditions.
References
-
Henry Reaction Mechanism & Utility
-
Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link
-
-
Synthesis of Nitroacetal Reagents
-
Acidity of Nitroalkanes
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. Link
-
-
Stability of 1,3-Dioxanes
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Carbonyl Protection). Link
-
Sources
Safety Operating Guide
5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane proper disposal procedures
Topic: 5,5-Dimethyl-2-(nitromethyl)-1,3-dioxane Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Process Chemists.
Executive Chemical Profile & Hazard Assessment
The "Why" Behind the Protocol:
As a Senior Application Scientist, I often see this compound mishandled because it straddles two chemical families: it is a cyclic acetal (1,3-dioxane) and an aliphatic nitro compound . This duality creates a unique hazard profile. The dioxane ring introduces potential peroxide formation (though less than ethers, the risk remains upon aging), while the nitro group (
Immediate Hazard Data:
| Parameter | Specification / Threshold | Operational Implication |
| CAS Number | 33884-29-6 | Use for waste manifesting. |
| Physical State | Liquid (typically) or low-melting solid | Viscosity changes may affect pumping/transfer. |
| Flash Point | Treat as Combustible (Class IIIA). | |
| Reactivity | Nitro-functionalized | Potential for violent decomposition at high T. |
| Stability | Acid/Base Sensitive | Acid: Hydrolyzes ring. Base: Forms explosive nitronates. |
| RCRA Code | D001 (Ignitable), D003 (Reactive)* | D003 applies if dry/concentrated or old. |
Pre-Disposal Stabilization & Segregation (The "Self-Validating" System)
Before moving this container to the waste stream, you must validate its stability. This is not just "checking a box"—it is ensuring the safety of the logistics chain.
A. The Nitronate Trap (Crucial Causality)
Do NOT mix with strong bases (NaOH, KOH, amines).
-
Mechanism:[1][2][3] The alpha-protons next to the nitro group are acidic. Treating this compound with a base deprotonates the
-carbon, forming a nitronate salt . -
Risk:[2][3][4] Nitronate salts are often shock-sensitive explosives when dry.
-
Protocol: Ensure the waste stream pH is Neutral to slightly Acidic (pH 5–7) . Never add to a "General Basic Waste" carboy.
B. Peroxide Validation
While 1,3-dioxanes are acetals and more stable than 1,4-dioxane (an ether), the C-H bonds adjacent to oxygen are susceptible to auto-oxidation over long storage periods.
-
Visual Inspection: Look for crystal formation around the cap or in the liquid (indicates peroxides or shock-sensitive nitro-crystals).
-
Test: If the container is
year old, use a semi-quantitative peroxide test strip (e.g., Quantofix).-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Requires stabilization (add reducing agent like ferrous sulfate) before transport.
-
Step-by-Step Disposal Workflow
This workflow ensures compliance with EPA (RCRA) regulations and protects lab personnel.
Step 1: Waste Stream Characterization
Determine if the material is "Pure Substance" or "Reaction Mixture."
-
Pure: High BTU value; excellent candidate for fuel blending/incineration.
-
Mixture: If mixed with halogenated solvents (DCM, Chloroform), it must go to Halogenated Waste . If mixed with non-halogens (Acetone, Ethyl Acetate), it goes to Non-Halogenated .
Step 2: Container Selection & Transfer
-
Material: Use HDPE (High-Density Polyethylene) carboys. Glass is acceptable but poses a breakage risk for nitro-compounds.
-
Headspace: Leave 10-15% headspace. Nitro compounds can evolve
gases if slow decomposition occurs; tight sealing without headspace can pressurize the vessel.
Step 3: Labeling (Chain of Custody)
Your label must be explicit to prevent downstream accidents.
-
Hazard Checkboxes: [x] Flammable/Combustible, [x] Toxic, [x] Irritant.
-
Critical Note: Add a bright sticker: "CONTAINS NITRO GROUP - DO NOT MIX WITH BASES."
Step 4: Final Disposal Method
-
Recommended: High-temperature incineration with secondary combustion chamber and scrubber (to handle
emissions). -
Prohibited: Do not dispose of via sanitary sewer (drain).[7] Do not evaporate in fume hood.[3]
Visual Decision Logic (Workflow)
The following diagram illustrates the decision tree for safely routing this chemical.
Caption: Operational decision tree for categorizing and stabilizing nitro-dioxane waste streams prior to off-site shipment.
Emergency Contingencies
In the event of a spill or exposure during the disposal preparation:
-
Spill (Liquid):
-
Evacuate the immediate area (10-meter radius).
-
Absorb using an inert material (Vermiculite or Clay). Do NOT use paper towels or sawdust (organic combustibles mixed with nitro compounds increase fire risk).
-
Collect into a dedicated container. Do not seal tightly immediately; allow off-gassing for 30 minutes in a hood.
-
-
Skin Exposure:
-
Nitro compounds are readily absorbed through skin. Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash, as this increases absorption.
-
References
-
MilliporeSigma. (2024).[4] Safety Data Sheet: 5,5-Dimethyl-2-nitromethyl-1,3-dioxane. Merck KGaA.[4]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 206977, this compound.
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th Edition). Elsevier. (Reference for Nitro-compound/Base incompatibility).
Sources
- 1. scispace.com [scispace.com]
- 2. chemos.de [chemos.de]
- 3. nswai.org [nswai.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5,5-Dimethyl-2-nitromethyl-1,3-dioxane for synthesis 33884-29-6 [merckmillipore.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
